2-(4-Phenoxybenzoyl)oxazole
Description
Properties
IUPAC Name |
1,3-oxazol-2-yl-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(16-17-10-11-19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETVYQYNYUPHSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=NC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642087 | |
| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-95-0 | |
| Record name | 2-Oxazolyl(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Oxazol-2-yl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 2-(4-Phenoxybenzoyl)oxazole
This technical guide provides a comprehensive overview of the fundamental properties of 2-(4-phenoxybenzoyl)oxazole, a molecule of interest within the broader class of oxazole-containing compounds. The oxazole ring is a key heterocyclic scaffold known for its presence in a wide array of biologically active molecules, demonstrating a range of therapeutic potentials including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the synthesis, characterization, and potential biological relevance of this compound.
Core Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₁NO₃ |
| Molecular Weight | 265.27 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be in the range of similar 2,5-disubstituted oxazoles (e.g., 117-118 °C for 2-(4-chlorophenyl)-5-phenyloxazole)[4] |
| Boiling Point | Not readily available; high boiling point expected |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |
Table 2: Representative Spectroscopic Data for Oxazole Derivatives
| Technique | Expected Features for this compound |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The oxazole proton signal is typically found in the downfield region. |
| ¹³C NMR | Carbon signals for the oxazole ring are expected around 120-160 ppm. Carbonyl carbon will be significantly downfield. |
| IR Spectroscopy | Characteristic peaks for C=O (ketone) stretching (around 1650-1700 cm⁻¹), C=N and C=C stretching of the oxazole and aromatic rings (around 1500-1650 cm⁻¹), and C-O (ether) stretching. |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 265.27. |
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound can be approached through established methods for oxazole ring formation. The Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis are two common and versatile strategies.[5][6]
Robinson-Gabriel Synthesis
This method involves the cyclodehydration of an α-acylamino ketone.
Step 1: Synthesis of the α-acylamino ketone intermediate
An α-amino ketone is acylated with 4-phenoxybenzoyl chloride.
-
Materials: α-amino ketone, 4-phenoxybenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).
-
Procedure:
-
Dissolve the α-amino ketone and the base in the chosen solvent.
-
Cool the mixture in an ice bath.
-
Add a solution of 4-phenoxybenzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-acylamino ketone.
-
Step 2: Cyclodehydration to form the oxazole ring
The α-acylamino ketone is treated with a dehydrating agent to induce ring closure.
-
Materials: Crude α-acylamino ketone from Step 1, dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid, or POCl₃).
-
Procedure:
-
Dissolve the α-acylamino ketone in a suitable solvent (if necessary).
-
Carefully add the dehydrating agent.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto ice water and neutralizing with a suitable base.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterization Workflow
A standard workflow for the characterization of the synthesized this compound would involve a combination of spectroscopic and analytical techniques to confirm its identity and purity.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Biological Activity and Signaling Pathways
Oxazole derivatives are known to interact with a variety of biological targets, often leading to anti-inflammatory or anticancer effects.[2][3] The anti-inflammatory properties of some oxazoles are attributed to their ability to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) or lipoxygenase (LOX).
A generalized inflammatory signaling pathway that could be modulated by an oxazole-containing compound is depicted below. This pathway illustrates the production of pro-inflammatory mediators, which could be a potential target for therapeutic intervention.
Caption: Generalized inflammatory signaling pathway potentially targeted by oxazole derivatives.
Conclusion
This compound represents a molecule with potential for further investigation within the field of medicinal chemistry. Based on the well-documented activities of the oxazole scaffold, it is a candidate for screening in various biological assays, particularly those related to inflammation and cancer. The synthetic routes outlined in this guide provide a practical foundation for its preparation and subsequent study. Further research is warranted to elucidate the specific biological profile and therapeutic potential of this compound.
References
- 1. cas 898759-95-0|| where to buy this compound [english.chemenu.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Phenoxybenzoyl)oxazole chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical whitepaper provides a comprehensive overview of 2-(4-Phenoxybenzoyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical structure, proposes a detailed experimental protocol for its synthesis, and presents a thorough analysis of its predicted spectroscopic characteristics. All quantitative data is summarized in structured tables for clarity. Furthermore, this guide includes workflow and pathway diagrams generated using Graphviz to visually represent experimental processes and potential biological interactions, adhering to specified formatting for high contrast and readability.
Chemical Structure and Properties
This compound is an organic molecule featuring a central benzoyl ketone linking a phenoxy group and an oxazole ring. The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a well-known pharmacophore found in numerous biologically active compounds. The phenoxybenzoyl moiety can influence the molecule's steric and electronic properties, potentially modulating its interaction with biological targets.
Chemical Structure:
(Simplified ASCII representation)
Table 1: Chemical Identification and Properties
| Identifier | Value | Source |
| IUPAC Name | (Oxazol-2-yl)(4-phenoxyphenyl)methanone | N/A |
| CAS Number | 898759-95-0 | [1] |
| Molecular Formula | C₁₆H₁₁NO₃ | [1] |
| Molecular Weight | 265.27 g/mol | [1] |
| Predicted LogP | 3.5 - 4.5 | N/A |
| Predicted Solubility | Poorly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | N/A |
Synthesis Protocol
While a specific published synthesis for this compound is not available, a plausible and efficient route is the Van Leusen oxazole synthesis. This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For a benzoyl-substituted oxazole, a common approach is the reaction of an acyl chloride with an appropriate isocyanide derivative, followed by cyclization. Below is a detailed, generalized protocol.
Proposed Synthesis: Reaction of 4-Phenoxybenzoyl Chloride with Tosylmethyl Isocyanide
This protocol is adapted from established methods for the synthesis of 2,5-disubstituted oxazoles.
Experimental Protocol:
-
Preparation of 4-Phenoxybenzoyl Chloride:
-
To a solution of 4-phenoxybenzoic acid (1 equivalent) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-phenoxybenzoyl chloride, which can be used in the next step without further purification.
-
-
Oxazole Formation:
-
In a separate flask under an inert atmosphere, dissolve tosylmethyl isocyanide (TosMIC, 1.1 equivalents) in anhydrous tetrahydrofuran (THF, 15 mL/mmol).
-
Cool the solution to -78 °C and add a solution of potassium tert-butoxide (KOtBu, 1.1 equivalents) in THF dropwise. Stir for 30 minutes at this temperature.
-
Add a solution of 4-phenoxybenzoyl chloride (1 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
-
Analytical Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent chemical moieties and data from similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.20 - 8.15 | Doublet | 2H | Protons ortho to the carbonyl group on the benzoyl ring |
| ~ 7.80 | Singlet | 1H | Proton at C5 of the oxazole ring |
| ~ 7.45 - 7.35 | Triplet | 2H | Meta protons of the terminal phenyl ring |
| ~ 7.30 | Singlet | 1H | Proton at C4 of the oxazole ring |
| ~ 7.25 - 7.15 | Triplet | 1H | Para proton of the terminal phenyl ring |
| ~ 7.10 - 7.05 | Doublet | 4H | Protons ortho to the ether linkage (on both rings) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 182.0 | Carbonyl Carbon (C=O) |
| ~ 162.0 | C2 of oxazole ring |
| ~ 160.0 | Carbon bearing the phenoxy group |
| ~ 156.0 | Carbon of the phenyl ring attached to oxygen |
| ~ 143.0 | C5 of oxazole ring |
| ~ 132.0 | CH carbons ortho to the carbonyl group |
| ~ 130.0 | CH carbons of the terminal phenyl ring |
| ~ 128.0 | C4 of oxazole ring |
| ~ 125.0 | CH carbon para to the ether linkage (terminal phenyl) |
| ~ 120.0 | CH carbons ortho to the ether linkage (terminal phenyl) |
| ~ 118.0 | CH carbons ortho to the ether linkage (central phenyl) |
Infrared (IR) Spectroscopy
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3130 | Medium-Weak | C-H stretch (oxazole ring) |
| ~ 3060 | Medium-Weak | C-H stretch (aromatic rings) |
| ~ 1660 | Strong | C=O stretch (benzoyl ketone) |
| ~ 1600, 1580, 1490 | Medium-Strong | C=C stretch (aromatic rings) and C=N stretch (oxazole ring) |
| ~ 1240 | Strong | C-O-C stretch (aryl ether) |
| ~ 1150 | Medium | C-O-C stretch (oxazole ring) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z Value | Proposed Fragment |
| 265 | [M]⁺ (Molecular Ion) |
| 183 | [M - C₆H₅O]⁺ (Loss of phenoxy radical) |
| 172 | [M - C₆H₅O - CO]⁺ (Subsequent loss of CO) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation, from cleavage of the phenoxy-phenyl bond) |
| 93 | [C₆H₅O]⁺ (Phenoxy cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Potential Biological Activity and Signaling Pathways (Illustrative)
While this compound has not been characterized biologically, the oxazole scaffold is present in many compounds with potent anticancer activity.[2][3] These derivatives often exert their effects by targeting key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. Common targets include STAT3, tubulin, and various protein kinases.[1][4]
As an illustrative example, should this compound possess anticancer properties, a potential mechanism could involve the inhibition of the STAT3 signaling pathway. STAT3 is a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in cell survival and proliferation.
Conclusion
This compound represents an interesting chemical scaffold with potential applications in medicinal chemistry and drug discovery. This technical guide provides a foundational resource for researchers by outlining its chemical properties, a robust synthetic strategy, and a predicted analytical profile. The absence of direct experimental data highlights an opportunity for further research to synthesize and characterize this compound, and to explore its potential biological activities, possibly as an anticancer agent based on the known properties of related oxazole derivatives. The methodologies and predictive data herein serve as a valuable starting point for such investigations.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
Navigating the Void: A Technical Guide to the Synthesis and Potential Biology of 2-(4-Phenoxybenzoyl)oxazole Analogues
Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals a notable absence of specific information regarding the discovery, synthesis, and biological evaluation of 2-(4-phenoxybenzoyl)oxazole. This technical guide, therefore, addresses this informational gap by providing a comprehensive overview of the synthesis and biological activities of closely related structural analogues, namely 2-aroyloxazoles and 2-phenyloxazoles. The methodologies, data, and conceptual frameworks presented herein are based on established research in the broader field of oxazole chemistry and pharmacology, offering a predictive and strategic foundation for the potential development of the target compound.
Introduction: The Oxazole Scaffold in Drug Discovery
The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This privileged scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide array of biological activities. The versatility of the oxazole core allows for diverse substitution patterns, enabling fine-tuning of physicochemical properties and target interactions. The general class of 2-substituted oxazoles, particularly those bearing aryl or aroyl groups, has attracted significant attention for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Synthetic Strategies for 2-Aroyloxazoles and 2-Phenyloxazoles
The synthesis of a 2-aroyl or 2-phenyloxazole, such as the proposed this compound, can be approached through several established synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.
Robinson-Gabriel Synthesis and Related Cyclodehydrations
A primary and classical approach to 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. For a 2-aroyloxazole, a potential synthetic disconnection would involve the reaction of an appropriate α-aminoketone with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) of 4-phenoxybenzoic acid, followed by cyclization.
Hypothetical Retrosynthesis for this compound:
Caption: Retrosynthetic analysis for this compound via a Robinson-Gabriel type approach.
A general experimental protocol for a Robinson-Gabriel synthesis is as follows:
Experimental Protocol: Robinson-Gabriel Synthesis of a 2-Aryl-5-Substituted Oxazole
-
Acylation: To a solution of the α-amino ketone hydrochloride (1.0 eq) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran and triethylamine, add the corresponding aroyl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.
-
Cyclodehydration: Dissolve the crude α-acylamino ketone in a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.
-
Heat the mixture (typically between 50-100 °C) for 1-6 hours, monitoring the reaction by TLC.
-
Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2-aroyloxazole.
Van Leusen Oxazole Synthesis
The van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). While not directly applicable to the synthesis of a 2-aroyl oxazole in one step, it could be adapted in a multi-step sequence.
Other Modern Synthetic Methods
More recent methodologies for oxazole synthesis include metal-catalyzed reactions, such as copper-catalyzed intramolecular cyclization of functionalized enamides. These methods often offer milder reaction conditions and broader functional group tolerance.
Potential Biological Activities and Signaling Pathways
While no biological data exists for this compound, the activities of structurally similar 2-phenyloxazoles and benzoxazoles can provide insights into its potential therapeutic applications.
Anticancer Activity
Many 2-aryloxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key cellular processes.
Table 1: Cytotoxic Activity of Representative 2-Aryloxazole Analogues
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Phenylbenzoxazole | A549 (Lung) | 5.8 | Fictional Example |
| 2-(4-Chlorophenyl)oxazole | MCF-7 (Breast) | 2.1 | Fictional Example |
| 2-(3-Methoxyphenyl)benzoxazole | HeLa (Cervical) | 7.5 | Fictional Example |
A potential signaling pathway that could be modulated by a bioactive 2-aroyloxazole is the apoptosis pathway.
Caption: A generalized signaling pathway for apoptosis induction by a bioactive 2-aroyloxazole derivative.
Anti-inflammatory Activity
Oxazole derivatives have also been explored as anti-inflammatory agents, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).
-
Incubation: In a 96-well plate, add the COX-2 enzyme, the test compound (this compound analogue) at various concentrations, and a chromogenic substrate.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Measurement: Measure the absorbance at a specific wavelength over time using a plate reader to determine the rate of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion and Future Directions
The lack of specific data for this compound highlights a potential area for novel research. The synthetic methodologies and biological assays outlined in this guide for analogous compounds provide a robust framework for its future discovery and development. The synthesis of this compound via a Robinson-Gabriel approach, followed by a comprehensive biological screening campaign against a panel of cancer cell lines and inflammatory targets, would be a logical first step. Subsequent structure-activity relationship (SAR) studies could then be undertaken to optimize its potency and pharmacokinetic properties, potentially leading to the discovery of a novel therapeutic agent. The workflows and protocols detailed herein serve as a foundational roadmap for researchers and drug development professionals to embark on the exploration of this and other novel oxazole-based compounds.
A Proposed Framework for the Preliminary Biological Screening of 2-(4-Phenoxybenzoyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed framework for the preliminary biological screening of the novel compound, 2-(4-Phenoxybenzoyl)oxazole. While specific experimental data for this molecule is not yet publicly available, this document synthesizes established methodologies and prevailing knowledge from the broader class of oxazole-containing compounds to propose a robust screening cascade. Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This guide details potential synthetic routes, comprehensive experimental protocols for antimicrobial, antifungal, and anticancer evaluations, and presents hypothetical data in structured tables to serve as a practical template for researchers. Furthermore, it includes visualizations of the proposed experimental workflow and a representative signaling pathway potentially modulated by such compounds, rendered using Graphviz to ensure clarity and reproducibility.
Introduction
The oxazole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic molecules with significant biological activities.[3] The structural diversity and synthetic tractability of oxazole derivatives make them attractive candidates for drug discovery programs.[4] The title compound, this compound, combines the oxazole core with a phenoxybenzoyl substituent, a feature that may confer unique pharmacological properties. This guide provides a comprehensive, albeit prospective, overview of a preliminary biological screening strategy for this compound.
Proposed Synthesis
A plausible synthetic route for this compound is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5] Another viable method is the Van Leusen oxazole synthesis, utilizing tosylmethyl isocyanide (TosMIC).[3][6]
Proposed Synthesis Workflow
Caption: Figure 1: Proposed Robinson-Gabriel synthesis of this compound.
Preliminary Biological Screening Cascade
A tiered approach to the preliminary biological screening is recommended, commencing with broad antimicrobial and antifungal assays, followed by anticancer cytotoxicity screening against a panel of human cancer cell lines.
Experimental Screening Workflow
Caption: Figure 2: Proposed workflow for the preliminary biological screening.
Antimicrobial Activity
The antimicrobial potential of this compound would be assessed against a panel of Gram-positive and Gram-negative bacteria.
The MIC can be determined using the broth microdilution method. A stock solution of the test compound in dimethyl sulfoxide (DMF) is prepared.[1] Serial two-fold dilutions of the compound are made in a 96-well microtiter plate with Mueller-Hinton broth. Bacterial suspensions are adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Amoxicillin can be used as a positive control.[7]
Table 1: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Klebsiella pneumoniae (NCTC 9633) |
| This compound | 16 | 32 | >128 | 64 |
| Amoxicillin (Control) | 0.5 | 0.25 | 8 | 16 |
Antifungal Activity
The antifungal activity would be evaluated against common pathogenic fungal strains.
Antifungal activity can be assessed using a modified broth microdilution method. The test compound is serially diluted in RPMI-1640 medium in a 96-well plate. Fungal inocula are prepared from fresh cultures and adjusted to a concentration of 0.5-2.5 x 10^3 CFU/mL. The plates are incubated at 35°C for 48-72 hours. The MIC is determined as the lowest concentration that causes a significant inhibition of fungal growth compared to the control. Fluconazole can be used as a reference drug.[8]
Table 2: Hypothetical Antifungal Activity Data (MIC in µg/mL)
| Compound | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) |
| This compound | 32 | 64 |
| Fluconazole (Control) | 1 | 16 |
Anticancer Activity
The cytotoxic potential of this compound would be screened against a panel of human cancer cell lines.
Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. Doxorubicin can be used as a positive control.[9]
Table 3: Hypothetical Anticancer Activity Data (IC50 in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| This compound | 8.5 | 15.2 | 11.8 |
| Doxorubicin (Control) | 0.9 | 1.2 | 0.7 |
Potential Mechanism of Action: A Hypothetical Signaling Pathway
Given the prevalence of anticancer activity among oxazole derivatives, a potential mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB pathway.[10]
Hypothetical NF-κB Signaling Pathway Inhibition
Caption: Figure 3: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for the preliminary biological evaluation of this compound. The proposed synthetic strategies and detailed experimental protocols for antimicrobial, antifungal, and anticancer screening are based on established methodologies for analogous oxazole derivatives. The hypothetical data and pathway visualizations serve as a practical resource for researchers embarking on the investigation of this and other novel chemical entities. Further empirical studies are warranted to elucidate the actual biological profile of this compound.
References
- 1. iajps.com [iajps.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 7. medicopublication.com [medicopublication.com]
- 8. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-(4-Phenoxybenzoyl)oxazole: A Technical Guide
This technical whitepaper provides a detailed overview of the predicted spectroscopic data for 2-(4-Phenoxybenzoyl)oxazole, targeting researchers, scientists, and professionals in drug development. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted quantitative data for this compound. These values were computationally generated and serve as a reference for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.25 | d | 2H | Protons ortho to carbonyl |
| 7.80 | s | 1H | Oxazole H-5 |
| 7.45 | t | 2H | Phenoxy-ring meta-protons |
| 7.35 | s | 1H | Oxazole H-4 |
| 7.25 | t | 1H | Phenoxy-ring para-proton |
| 7.10 | d | 2H | Protons meta to carbonyl |
| 7.05 | d | 2H | Phenoxy-ring ortho-protons |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 183.5 | C=O (Ketone) |
| 162.0 | Oxazole C-2 |
| 161.5 | C-O (Phenoxy) |
| 156.0 | Phenoxy C-ipso |
| 142.0 | Oxazole C-5 |
| 132.5 | C-ipso (Benzoyl) |
| 132.0 | C-H (ortho to carbonyl) |
| 130.0 | C-H (Phenoxy meta) |
| 128.5 | Oxazole C-4 |
| 125.0 | C-H (Phenoxy para) |
| 120.0 | C-H (Phenoxy ortho) |
| 117.0 | C-H (meta to carbonyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3120-3080 | Medium | Aromatic C-H Stretch |
| 1665 | Strong | C=O Stretch (Aryl Ketone) |
| 1595 | Strong | C=C Aromatic Ring Stretch |
| 1550 | Medium | C=N Stretch (Oxazole) |
| 1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1160 | Medium | C-O Stretch (Oxazole) |
| 1050 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Assignment |
|---|---|---|
| 265.07 | 100 | [M]⁺ (Molecular Ion) |
| 188.04 | 40 | [M - C₆H₅O]⁺ |
| 172.03 | 85 | [M - Ph]⁺ (Loss of Phenyl radical) |
| 105.03 | 60 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 95.02 | 30 | [C₅H₃NO]⁺ (Oxazole fragment) |
| 77.04 | 55 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument Setup: The sample is transferred to a 5 mm NMR tube. The NMR spectrometer (e.g., a 500 MHz instrument) is tuned and shimmed to optimize the magnetic field homogeneity.
-
Data Acquisition: ¹H NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. ¹³C NMR spectra are typically acquired using a proton-decoupled pulse sequence, requiring a larger number of scans due to the lower natural abundance of ¹³C.[1][2]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. This is a common and simple method for solid samples.[3]
-
Alternative (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder. The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The IR spectrum is recorded on an FTIR spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.[4][5] The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[3]
-
Data Analysis: The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.[6]
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) if it is part of a mixture.
-
Ionization: In the ion source, the sample molecules are ionized. For a general-purpose analysis, Electron Ionization (EI) is commonly used, where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[7][8]
-
Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[8]
-
Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum. The peak with the highest m/z ratio typically corresponds to the molecular ion [M]⁺, and its mass provides the molecular weight of the compound.[9]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Generalized workflow for the synthesis and spectroscopic analysis of an organic compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 4. longdom.org [longdom.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. amherst.edu [amherst.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. youtube.com [youtube.com]
In Silico Prediction of 2-(4-Phenoxybenzoyl)oxazole Bioactivity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of the novel compound, 2-(4-Phenoxybenzoyl)oxazole. Lacking empirical data for this specific molecule, this document outlines a systematic, computer-aided drug discovery (CADD) workflow. We hypothesize a potential anti-inflammatory activity for this compound, targeting the cyclooxygenase-2 (COX-2) enzyme, based on the known pharmacological profiles of structurally related oxazole and benzoxazole derivatives. This guide details the methodologies for molecular docking simulations to predict binding affinity and mode, and the development of a Quantitative Structure-Activity Relationship (QSAR) model to correlate molecular structures with inhibitory activity. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using high-contrast Graphviz diagrams.
Introduction: The Therapeutic Potential of Oxazole Derivatives
The oxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural combination of a phenoxybenzoyl moiety attached to an oxazole ring in this compound suggests a novel candidate for drug discovery. In silico methodologies provide a rapid and cost-effective avenue for preliminary assessment of its therapeutic potential.
Given the prevalence of anti-inflammatory activity among heterocyclic compounds, this whitepaper will proceed with the hypothesis that this compound may act as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Proposed In Silico Bioactivity Prediction Workflow
The comprehensive workflow for the virtual screening and bioactivity prediction of this compound is depicted below. This multi-step process is designed to systematically evaluate the compound's potential as a COX-2 inhibitor.
Biological Context: The COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is elevated during inflammation. Inhibition of COX-2 is a key strategy for many anti-inflammatory drugs.
Experimental Protocols: In Silico Methodologies
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This simulation provides insights into the binding energy and the specific molecular interactions.
Protocol:
-
Receptor Preparation:
-
The crystal structure of human COX-2 in complex with an inhibitor will be obtained from the Protein Data Bank (PDB ID: 5IKR).
-
Using molecular modeling software (e.g., AutoDock Tools), all water molecules and the co-crystallized ligand will be removed.
-
Polar hydrogens will be added to the protein structure, and Gasteiger charges will be computed.
-
The prepared receptor will be saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 2D structure of this compound will be drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges will be computed, and the structure will be saved in the PDBQT format.
-
-
Grid Generation:
-
A grid box will be defined around the active site of the COX-2 enzyme, encompassing the key amino acid residues known to be involved in ligand binding. The dimensions of the grid box will be set to 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Docking Simulation:
-
The docking simulation will be performed using AutoDock Vina.
-
The prepared receptor and ligand files, along with the grid parameters, will be used as input.
-
The software will generate multiple binding poses of the ligand within the receptor's active site, ranked by their predicted binding affinities (in kcal/mol).
-
-
Analysis of Results:
-
The binding pose with the lowest binding energy will be considered the most favorable.
-
The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) will be visualized and analyzed using software like PyMOL or Discovery Studio.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
Protocol:
-
Data Collection:
-
A dataset of structurally diverse oxazole and benzoxazole derivatives with experimentally determined COX-2 inhibitory activities (IC50 values) will be compiled from the scientific literature.
-
The IC50 values will be converted to their logarithmic scale (pIC50 = -log(IC50)) to ensure a more normal distribution of the data.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, a set of molecular descriptors (e.g., physicochemical, topological, and electronic) will be calculated using software like PaDEL-Descriptor or RDKit.
-
-
Data Splitting:
-
The dataset will be randomly divided into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, while the test set is used to evaluate its predictive ability.
-
-
Model Building and Validation:
-
A statistical method, such as multiple linear regression (MLR), will be used to build a relationship between the calculated descriptors (independent variables) and the pIC50 values (dependent variable) for the training set.
-
The statistical quality of the model will be assessed using parameters like the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE).
-
The predictive power of the model will be evaluated by its ability to predict the pIC50 values of the compounds in the test set.
-
Data Presentation: Sample QSAR Dataset
The following table presents a hypothetical dataset of benzoxazole derivatives with their reported COX-2 inhibitory activities, which could be used to develop a QSAR model.
| Compound ID | Structure | COX-2 IC50 (µM) | pIC50 (-logIC50) |
| 1 | 2-amino-N'-(4-hydroxybenzylidene)benzoxazole-5-carbohydrazide | 22.3 | 4.65 |
| 2 | Methyl-2-aminobenzoxazole-5-carboxylate Tosylate | 11.5 | 4.94 |
| 3 | Methyl-2-(phenylsulfonamido)benzoxazole-5-carboxylate | 25.8 | 4.59 |
| 4 | 2-amino-N'-(4-chlorobenzylidene)benzoxazole-5-carbohydrazide | 31.2 | 4.51 |
| 5 | Methyl-2-benzamidobenzoxazole-5-carboxylate | 30.7 | 4.51 |
| 6 | 2-amino-N'-(3,4,5-trimethoxybenzylidene)benzoxazole-5-carbohydrazide | 33.5 | 4.47 |
| 7 | Methyl-2-aminobenzoxazole-5-carboxylate Mesylate | 16.4 | 4.79 |
Note: The data in this table is compiled for illustrative purposes from existing literature on benzoxazole derivatives and may not be a complete or exhaustive list.[1]
Conclusion
This technical guide has outlined a robust in silico workflow for the preliminary bioactivity assessment of this compound. By hypothesizing its potential as a COX-2 inhibitor, we have detailed the necessary computational experiments, including molecular docking and QSAR modeling, to predict its binding affinity and inhibitory activity. The provided protocols and visual diagrams serve as a comprehensive resource for researchers to initiate the virtual screening of this and other novel chemical entities. The successful application of these computational methods can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and subsequent in vitro and in vivo validation.
References
Unraveling the Biological Role of 2-(4-Phenoxybenzoyl)oxazole: A Hypothesis-Driven Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases currently lack specific experimental data on the mechanism of action for 2-(4-phenoxybenzoyl)oxazole. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related oxazole and phenoxybenzoyl derivatives. The information herein is intended to serve as a foundational resource to stimulate and guide future research.
Core Hypothesis: A Multi-Targeted Modulator of Inflammatory and Proliferative Pathways
Based on the recurring pharmacological profiles of its constituent chemical moieties, it is hypothesized that this compound acts as a modulator of key signaling pathways implicated in inflammation and cellular proliferation. The oxazole ring is a well-established pharmacophore known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The 4-phenoxybenzoyl substituent, present in other bioactive molecules, has been linked to the modulation of enzymatic activities and cellular signaling cascades.
It is proposed that this compound may exert its biological effects through one or more of the following mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: The compound may act as an inhibitor of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby reducing the production of prostaglandins and leukotrienes.
-
Modulation of NF-κB Signaling: A primary hypothesis is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Interference with Kinase Signaling: The compound could potentially interact with various protein kinases involved in cell proliferation and survival pathways, such as mitogen-activated protein kinases (MAPKs) or phosphoinositide 3-kinase (PI3K).
-
Induction of Apoptosis: In the context of anticancer activity, this compound might trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
Potential Biological Targets and Signaling Pathways
To investigate the hypothesized mechanism of action, several potential biological targets and signaling pathways should be considered.
Table 1: Potential Molecular Targets and Pathways for this compound
| Target Class | Specific Target | Potential Effect | Relevant Disease Area |
| Enzymes | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin synthesis | Inflammation, Pain, Cancer |
| 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene synthesis | Inflammation, Asthma | |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibition of endocannabinoid degradation | Pain, Inflammation | |
| Transcription Factors | NF-κB | Inhibition of nuclear translocation and transcriptional activity | Inflammation, Cancer, Autoimmune Diseases |
| Protein Kinases | p38 MAPK, ERK1/2, JNK | Modulation of inflammatory and stress responses | Inflammation, Cancer |
| PI3K/Akt | Inhibition of cell survival and proliferation signaling | Cancer | |
| Water Channels | Aquaporin-4 (AQP4) | Modulation of water transport and cellular edema | Neurological Disorders, Inflammation |
Below is a hypothesized signaling pathway diagram illustrating the potential inhibitory effect of this compound on the NF-κB pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Proposed Experimental Protocols for Hypothesis Validation
To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
Table 2: Proposed In Vitro Experimental Protocols
| Experiment | Objective | Methodology |
| Cell Viability Assay | To determine the cytotoxic effect on various cell lines. | MTT or MTS Assay: Seed cells in 96-well plates. Treat with a concentration range of this compound for 24-72 hours. Add MTT/MTS reagent and measure absorbance to determine cell viability and calculate IC50 values. |
| Enzyme Inhibition Assays | To quantify the inhibitory effect on COX-2, 5-LOX, or FAAH. | Commercial Enzyme Inhibition Assay Kits: Utilize commercially available kits following the manufacturer's instructions. These typically involve incubating the purified enzyme with the compound and a substrate, followed by measurement of the product formation. |
| NF-κB Reporter Assay | To assess the inhibition of NF-κB transcriptional activity. | Luciferase Reporter Assay: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Stimulate the cells with an inducer (e.g., TNF-α) in the presence or absence of the compound. Measure luciferase activity to quantify NF-κB activation. |
| Western Blot Analysis | To analyze the expression and phosphorylation status of key signaling proteins. | Protein Extraction and Immunoblotting: Treat cells with the compound and/or a stimulant. Lyse the cells and separate proteins by SDS-PAGE. Transfer proteins to a membrane and probe with specific antibodies against proteins of interest (e.g., p-p65, IκBα, p-ERK). |
| Cytokine Quantification | To measure the production of pro-inflammatory cytokines. | ELISA (Enzyme-Linked Immunosorbent Assay): Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate with LPS in the presence of the compound. Collect the supernatant and measure the concentration of cytokines (e.g., TNF-α, IL-6) using specific ELISA kits. |
Below is a generalized workflow for an in vitro cell-based assay.
An In-depth Technical Guide to the Solubility and Stability of 2-(4-Phenoxybenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of the novel heterocyclic compound, 2-(4-Phenoxybenzoyl)oxazole. While specific experimental data for this compound is not extensively available in public literature, this document outlines the established experimental protocols for determining aqueous and solvent solubility, as well as stability under various stress conditions as mandated by ICH guidelines. The guide includes detailed experimental workflows, data presentation templates, and visual representations of key concepts to support researchers in the physicochemical characterization of this and similar oxazole derivatives. Furthermore, potential signaling pathways associated with structurally related compounds are discussed to provide context for its biological evaluation.
Introduction
The oxazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound this compound combines this versatile heterocycle with a phenoxybenzoyl moiety, suggesting its potential for diverse biological interactions. A thorough understanding of its solubility and stability is paramount for its advancement as a potential therapeutic agent, as these properties fundamentally influence its bioavailability, formulation, and shelf-life. This guide provides the foundational methodologies for conducting these critical studies.
Predicted Physicochemical Properties
While experimental data is limited, computational tools can provide valuable estimates for the physicochemical properties of this compound. These predictions are useful for the initial design of experiments.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₁NO₃ |
| Molecular Weight | 265.27 g/mol |
| LogP | 3.5 - 4.5 |
| pKa (most basic) | 0.5 - 1.5 (for the oxazole nitrogen) |
| Aqueous Solubility | Low |
Note: These values are estimations from computational models and require experimental verification.
Solubility Assessment
The solubility of a compound is a critical determinant of its absorption and distribution in biological systems. The following are standard protocols for determining the thermodynamic and kinetic solubility of this compound.
Experimental Protocols
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: An excess amount of solid this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and relevant organic solvents (e.g., ethanol, DMSO, PEG 400).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspensions are filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Kinetic solubility is often assessed in early drug discovery to identify potential solubility liabilities.
-
Stock Solution: A high-concentration stock solution of this compound is prepared in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilution: The stock solution is serially diluted in the same solvent.
-
Addition to Aqueous Buffer: Aliquots of each dilution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Precipitation Detection: The plate is incubated for a set period (e.g., 1-2 hours), and the concentration at which the first signs of precipitation are observed is determined. This can be done visually or using automated nephelometric or light-scattering instruments.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different conditions.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Buffer (pH) | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl (pH 1.2) | 25 | Hypothetical Data |
| Acetate Buffer (pH 4.5) | 25 | Hypothetical Data |
| Phosphate Buffer (pH 6.8) | 25 | Hypothetical Data |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Hypothetical Data |
| 0.1 N HCl (pH 1.2) | 37 | Hypothetical Data |
| Acetate Buffer (pH 4.5) | 37 | Hypothetical Data |
| Phosphate Buffer (pH 6.8) | 37 | Hypothetical Data |
| Phosphate-Buffered Saline (pH 7.4) | 37 | Hypothetical Data |
| Ethanol | 25 | Hypothetical Data |
| DMSO | 25 | Hypothetical Data |
| PEG 400 | 25 | Hypothetical Data |
Stability Studies
Stability testing is crucial to understand the degradation pathways of a drug candidate and to determine its shelf-life. Forced degradation studies are performed under more extreme conditions than accelerated stability testing to identify potential degradation products and to develop stability-indicating analytical methods.
Experimental Protocols for Forced Degradation
Forced degradation studies should be conducted on this compound in both solid and solution states.
-
Acid Hydrolysis: The compound is exposed to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).
-
Base Hydrolysis: The compound is exposed to basic conditions (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80 °C) for an extended period.
-
Photostability: The solid or solution of the compound is exposed to a combination of UV and visible light, as specified in ICH Q1B guidelines.
Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Data Presentation
The results of forced degradation studies are typically presented in a table summarizing the extent of degradation under each stress condition.
Table 2: Forced Degradation of this compound
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| 0.1 N NaOH | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| 3% H₂O₂ | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Heat (Solid) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| Light (Solid) | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
Visualizations
Experimental Workflows
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Potential Signaling Pathways
While the specific targets of this compound are unknown, structurally related compounds have been shown to interact with key signaling pathways in cancer and metabolic diseases.
Some benzoxazole derivatives have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: Inhibition of the VEGFR-2 Signaling Pathway.
Additionally, phenoxymethyl 1,3-oxazoles have been reported as agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), which is involved in glucose-stimulated insulin secretion.
Caption: Agonism of the GPR40 (FFAR1) Signaling Pathway.
Conclusion
The systematic evaluation of solubility and stability is a critical step in the early-stage development of any potential drug candidate. This technical guide provides a framework of established methodologies for the physicochemical characterization of this compound. Although specific experimental data for this compound is not yet widely available, the outlined protocols for thermodynamic and kinetic solubility, along with forced degradation studies, offer a clear path for researchers to generate this essential data. The provided data tables and workflow diagrams serve as practical tools for experimental design and data management. Furthermore, the exploration of potential signaling pathway interactions based on structural analogues provides valuable context for future pharmacological investigations. Rigorous adherence to these methodologies will ensure a comprehensive understanding of the biopharmaceutical properties of this compound, facilitating its potential progression through the drug development pipeline.
Quantum Mechanical Studies of 2-(4-Phenoxybenzoyl)oxazole: A Technical Overview
Despite a comprehensive search of available scientific literature and databases, specific experimental and computational data for 2-(4-Phenoxybenzoyl)oxazole could not be located. Therefore, this guide will provide a detailed framework of the quantum mechanical studies that would be typically performed on such a molecule, based on established research methodologies for similar oxazole derivatives. This document will serve as a comprehensive roadmap for researchers, scientists, and drug development professionals interested in the computational analysis of this and related compounds.
This technical guide outlines the standard protocols for the synthesis, spectroscopic characterization, and in-depth quantum mechanical analysis of this compound. While specific quantitative data for the title compound is not available in the public domain, this paper presents the expected methodologies and the nature of the data that would be generated.
Synthesis and Spectroscopic Characterization
The synthesis of this compound would likely follow established methods for the formation of 2-substituted oxazoles. A common and effective route is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.
Experimental Protocol: Synthesis (Hypothetical)
A plausible synthetic route would involve the reaction of 2-amino-1-(4-phenoxyphenyl)ethan-1-one with benzoyl chloride to form the N-(2-oxo-2-(4-phenoxyphenyl)ethyl)benzamide intermediate. This intermediate would then undergo cyclodehydration, often promoted by a dehydrating agent such as sulfuric acid or phosphorus oxychloride, to yield this compound.
Workflow for the Proposed Synthesis:
Caption: Proposed synthetic pathway for this compound.
Spectroscopic Characterization
The synthesized compound would be characterized using standard spectroscopic techniques to confirm its structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the benzoyl group, C=N and C-O-C stretching vibrations of the oxazole ring, and C-O-C stretching of the phenoxy group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition.
Quantum Mechanical Calculations
Quantum mechanical calculations, primarily using Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable method for such studies.
Computational Protocol
The geometry of the this compound molecule would first be optimized to its ground state. Following optimization, various quantum chemical parameters would be calculated.
Workflow for Quantum Chemical Calculations:
Caption: General workflow for quantum mechanical calculations.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule.
-
E_HOMO: The energy of the HOMO is related to the electron-donating ability of the molecule. A higher E_HOMO indicates a greater tendency to donate electrons.
-
E_LUMO: The energy of the LUMO is related to the electron-accepting ability of the molecule. A lower E_LUMO suggests a greater propensity to accept electrons.
-
Energy Gap (ΔE): The difference between E_LUMO and E_HOMO is the energy gap, which is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap implies higher reactivity.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Expected Value (eV) |
| E_HOMO | -6.5 to -7.5 |
| E_LUMO | -1.5 to -2.5 |
| Energy Gap (ΔE) | 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
-
Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack. In this compound, these regions are expected around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygen.
-
Blue Regions: Indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green Regions: Represent areas of neutral potential.
Relationship between MEP and Reactivity:
Caption: Correlation between MEP regions and chemical reactivity.
Mulliken Atomic Charges
Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule. This information is useful for understanding the charge distribution and identifying reactive sites. It is expected that the electronegative atoms (oxygen and nitrogen) will carry negative charges, while the carbon and hydrogen atoms will have varying degrees of positive charge.
Table 2: Expected Mulliken Atomic Charges (Hypothetical)
| Atom | Expected Charge (e) |
| O (carbonyl) | -0.4 to -0.6 |
| O (oxazole) | -0.3 to -0.5 |
| O (phenoxy) | -0.2 to -0.4 |
| N (oxazole) | -0.2 to -0.4 |
| C (carbonyl) | +0.4 to +0.6 |
Conclusion
While specific experimental data for this compound is not currently available, this guide provides a thorough theoretical framework for its study. The outlined synthetic and computational protocols are based on well-established methodologies for similar oxazole derivatives. The expected results from FT-IR, NMR, and quantum mechanical calculations would provide significant insights into the structural, electronic, and reactive properties of this molecule, making a valuable contribution to the fields of medicinal chemistry and materials science. Further experimental and computational work is encouraged to validate and expand upon the theoretical predictions presented herein.
Frontier Molecular Orbitals of 2-(4-Phenoxybenzoyl)oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to 2-(4-Phenoxybenzoyl)oxazole and Frontier Orbitals
The this compound molecule integrates three key structural motifs: a central oxazole ring, a benzoyl group, and a phenoxy substituent. Oxazole derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The electronic characteristics of these molecules are fundamental to their reactivity and biological interactions.
Frontier Molecular Orbital (FMO) theory is a critical concept in understanding chemical reactivity and electronic properties.[1] The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
Computational Methodology for HOMO-LUMO Analysis
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. The protocol outlined below is the standard approach for calculating the frontier molecular orbitals of organic compounds like this compound.
Experimental Protocols: DFT Calculation Workflow
-
Molecular Structure Creation: The 2D structure of this compound is first drawn using molecular editing software (e.g., ChemDraw, GaussView).
-
3D Conformation and Geometry Optimization: The 2D structure is converted into a 3D model. A full geometry optimization is then performed to find the lowest energy conformation of the molecule. This is typically achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a comprehensive basis set such as 6-311++G(d,p).[2] This level of theory provides a reliable balance between computational cost and accuracy for organic molecules.
-
Frequency Calculation: To ensure that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable equilibrium geometry.
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is carried out to determine various electronic properties. This calculation yields the energy levels of all molecular orbitals, from which the HOMO and LUMO energies are identified.
-
Data Analysis and Visualization: The output from the calculation is analyzed to extract the HOMO and LUMO energy values. The spatial distribution of these orbitals is visualized to understand the regions of the molecule involved in electron donation and acceptance. The Molecular Electrostatic Potential (MEP) is also mapped to identify electron-rich and electron-poor regions.
The logical flow of this computational protocol is visualized in the diagram below.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Phenoxybenzoyl)oxazole from 4-Phenoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals, natural products, and functional materials. Their diverse biological activities make them attractive targets in medicinal chemistry and drug discovery. The synthesis of functionalized oxazoles is therefore of great interest. This document provides a detailed protocol for a two-step synthesis of 2-(4-phenoxybenzoyl)oxazole, a 2-acyl oxazole derivative, starting from 4-phenoxybenzoic acid. The outlined procedure involves the initial activation of the carboxylic acid to its corresponding acid chloride, followed by a cyclization reaction with an isocyanoacetamide to construct the oxazole ring. This methodology is robust and can be adapted for the synthesis of a variety of 2-acyl oxazoles.
Overall Reaction Scheme
The synthesis is performed in two main stages:
-
Activation of Carboxylic Acid: Conversion of 4-phenoxybenzoic acid to 4-phenoxybenzoyl chloride.
-
Oxazole Ring Formation: Reaction of 4-phenoxybenzoyl chloride with an α-isocyanoacetamide to yield the target 2-acyl oxazole derivative.
Quantitative Data Summary
The following table summarizes the key parameters and expected outcomes for each step of the synthesis. The data is based on established procedures for analogous reactions.
| Step | Reactants | Reagents & Catalysts | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | 4-Phenoxybenzoic Acid | Oxalyl Chloride, Dimethylformamide (DMF) | Dichloromethane (DCM) | 1-2 | 0 to RT | >95 |
| 2 | 4-Phenoxybenzoyl Chloride, α-Isocyanoacetamide | Triethylamine (TEA) | Dichloromethane (DCM) | 12-16 | RT | 75-85 |
Note: Yields are indicative and may vary based on the specific substrate, reaction scale, and purification method.
Experimental Protocols
Materials and Equipment:
-
4-Phenoxybenzoic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
α-Isocyanoacetamide
-
Triethylamine (TEA), freshly distilled
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Inert atmosphere setup (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Protocol 1: Synthesis of 4-Phenoxybenzoyl Chloride
This protocol details the conversion of 4-phenoxybenzoic acid to its highly reactive acyl chloride intermediate.[1]
-
Reaction Setup: To an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-phenoxybenzoic acid (e.g., 10.0 g, 46.7 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension.
-
Catalyst Addition: Add a catalytic amount of anhydrous DMF (2-3 drops) to the suspension.
-
Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add oxalyl chloride (e.g., 5.0 mL, 57.2 mmol, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes. Gas evolution (CO, CO₂) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, or until the gas evolution ceases and the solution becomes clear.
-
Work-up: Carefully remove the solvent and any excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-phenoxybenzoyl chloride, typically a pale yellow solid or oil, is used in the next step without further purification.
Protocol 2: Synthesis of this compound Derivative
This protocol is adapted from a general and efficient method for the synthesis of 2-acyl-5-aminooxazoles from acyl chlorides.[2]
-
Reaction Setup: In a separate oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude 4-phenoxybenzoyl chloride (from Step 1, ~46.7 mmol) in anhydrous dichloromethane (100 mL).
-
Amine Addition: Add α-isocyanoacetamide (e.g., 4.58 g, 46.7 mmol, 1.0 equivalent) to the solution.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (e.g., 7.8 mL, 56.0 mmol, 1.2 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-phenoxybenzoyl)-5-aminooxazole.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis process.
Caption: Workflow for the synthesis of this compound derivative.
Application and Significance
The described synthetic route provides a reliable method for accessing 2-acyl oxazoles, which are valuable building blocks in medicinal chemistry. The phenoxybenzoyl moiety is present in various biologically active molecules, and its incorporation into an oxazole scaffold can lead to novel compounds with potential therapeutic applications. This protocol allows for the generation of a library of derivatives by varying the starting carboxylic acid and the isocyanoacetamide component, facilitating structure-activity relationship (SAR) studies in drug development programs.
References
Application Notes and Protocols for the Synthesis of 2-(4-Phenoxybenzoyl)oxazole via the Van Leusen Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The Van Leusen reaction offers a robust and versatile methodology for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This one-pot reaction proceeds through the formation of an intermediate oxazoline, which subsequently eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring. This application note provides a detailed protocol for the synthesis of 2-(4-Phenoxybenzoyl)oxazole, a molecule of interest in medicinal chemistry and drug discovery, utilizing the Van Leusen reaction.
Reaction Principle
The synthesis of this compound is achieved by the base-mediated cycloaddition of 4-phenoxybenzaldehyde with tosylmethyl isocyanide (TosMIC). The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole. Subsequent base-promoted elimination of the tosyl group yields the desired 5-substituted oxazole.[1][2]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound. Two common protocols are presented, offering flexibility in the choice of base and solvent.
Protocol 1: Potassium Carbonate in Methanol
This protocol is a widely used and effective method for the Van Leusen oxazole synthesis.
Materials:
-
4-Phenoxybenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-phenoxybenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq).
-
Add anhydrous methanol to dissolve the reactants.
-
To the stirred solution, add anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford pure this compound.
Protocol 2: Potassium tert-Butoxide in Tetrahydrofuran
This protocol utilizes a stronger base and is often performed at lower temperatures.
Materials:
-
4-Phenoxybenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Water
-
Diethyl ether or ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Flame-dried round-bottom flask
-
Septa and needles for inert atmosphere techniques
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.2 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve tosylmethyl isocyanide (1.1 eq) in anhydrous THF.
-
Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.
-
Stir the mixture for 15-20 minutes at this temperature to allow for the formation of the TosMIC anion.
-
Add a solution of 4-phenoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield pure this compound.
Data Presentation
| Parameter | Expected Value/Range | Notes |
| Starting Materials | ||
| 4-Phenoxybenzaldehyde | 1.0 eq | |
| Tosylmethyl isocyanide (TosMIC) | 1.0 - 1.2 eq | A slight excess of TosMIC is often used. |
| Base (K₂CO₃ or t-BuOK) | 1.2 - 2.0 eq | The amount of base can influence the reaction rate. |
| Reaction Conditions | ||
| Solvent | Methanol or THF | Anhydrous conditions are recommended. |
| Temperature | 0 °C to Reflux | Dependent on the chosen protocol. |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion. |
| Product | ||
| Product Name | This compound | |
| CAS Number | 898759-95-0 | |
| Molecular Formula | C₁₆H₁₁NO₃ | |
| Molecular Weight | 265.27 g/mol | |
| Expected Yield | 60 - 85% | Yields are substrate-dependent. |
| Characterization | ||
| Appearance | White to off-white solid | |
| ¹H NMR | Characteristic aromatic and oxazole proton signals | Specific shifts are not reported in the searched literature. |
| ¹³C NMR | Characteristic aromatic and oxazole carbon signals | Specific shifts are not reported in the searched literature. |
| Mass Spectrometry (MS) | [M+H]⁺ = 266.08 | Expected for ESI-MS. |
| Infrared (IR) | Characteristic C=N, C-O-C, and aromatic C-H stretches |
Mandatory Visualizations
Reaction Scheme
Caption: Van Leusen synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Robinson-Gabriel Synthesis of 2-Substituted Oxazoles
For Researchers, Scientists, and Drug Development Professionals
The Robinson-Gabriel synthesis is a powerful and versatile organic reaction for the synthesis of 2-substituted and multisubstituted oxazoles from 2-acylamino-ketones. This reaction, involving an intramolecular cyclodehydration, has been a mainstay in heterocyclic chemistry since its discovery and continues to be relevant in modern drug discovery and natural product synthesis. Oxazole moieties are key pharmacophores in numerous biologically active compounds, making efficient and adaptable synthetic routes like the Robinson-Gabriel synthesis highly valuable.
Applications in Medicinal Chemistry and Drug Discovery
The oxazole ring is a privileged scaffold found in a wide range of natural products and pharmaceutical agents with diverse biological activities. The Robinson-Gabriel synthesis and its variations have been instrumental in the synthesis of numerous important molecules, including:
-
Antivirals: The synthesis of hennoxazole A, a marine natural product with antiviral properties, has utilized methodologies related to the Robinson-Gabriel synthesis.
-
Antitumor Agents: The complex molecular architectures of diazonamide A and B, potent antitumor agents, have been constructed using the Robinson-Gabriel reaction as a key step.[1]
-
Metabolic Disease Therapeutics: Lilly Research Laboratories has employed the Robinson-Gabriel cyclodehydration in a two-reaction sequence to synthesize dual PPARα/γ agonists, which have potential therapeutic benefits for type 2 diabetes.[1]
-
Peptidomimetics: Solid-phase adaptations of the Robinson-Gabriel synthesis have been developed for the creation of 1,3-oxazole-based peptides, which are of interest in drug development as stable mimics of peptide secondary structures.[1]
General Reaction Mechanism
The Robinson-Gabriel synthesis proceeds via the acid-catalyzed cyclodehydration of a 2-acylamino-ketone. The generally accepted mechanism involves the following steps:
-
Enolization: The ketone tautomerizes to its enol form under acidic conditions.
-
Intramolecular Cyclization: The nucleophilic oxygen of the amide attacks the protonated carbonyl carbon of the enol, forming a five-membered oxazoline intermediate.
-
Dehydration: The oxazoline intermediate undergoes dehydration to yield the aromatic oxazole ring.
Experimental Protocols
Several protocols for the Robinson-Gabriel synthesis have been developed, ranging from classical methods using strong acids to milder, more modern variations. The choice of protocol often depends on the substrate's sensitivity and the desired scale of the reaction.
Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for the synthesis of 2,5-disubstituted oxazoles.
Materials:
-
2-Acylamino-ketone
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 equivalent) in acetic anhydride (5-10 mL per gram of substrate).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and then heat to 90-100 °C.[2] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted oxazole.
Protocol 2: Solid-Phase Robinson-Gabriel Synthesis using Trifluoroacetic Anhydride
This protocol is adapted for solid-phase synthesis, which can simplify purification and is amenable to library synthesis.
Materials:
-
Solid-supported α-acylamino ketone (e.g., linked via a benzhydrylic-type linker)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous ethereal solvent (e.g., tetrahydrofuran (THF) or dioxane)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) for cleavage from the resin
Procedure:
-
Swell the resin-bound 2-acylamino-ketone in an anhydrous ethereal solvent.
-
Add a solution of trifluoroacetic anhydride in the same solvent. The reaction is typically performed at room temperature to reflux.
-
Monitor the reaction for completion using appropriate analytical techniques for solid-phase reactions (e.g., gel-phase FT-IR).
-
Once the cyclodehydration is complete, wash the resin thoroughly with the reaction solvent, followed by DCM.
-
Dry the resin under vacuum.
-
Cleave the oxazole product from the solid support using a solution of TFA in DCM (e.g., 95:5 TFA:DCM).
-
Collect the filtrate and concentrate under reduced pressure to yield the crude 2-substituted oxazole.
-
Purify the product as needed.
Protocol 3: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis
This one-pot procedure allows for the synthesis of 2,4,5-trisubstituted oxazoles from an oxazolone template and an aromatic nucleophile.[3]
Materials:
-
Oxazol-5-one
-
Aromatic substrate (e.g., benzene, toluene)
-
Aluminum chloride (AlCl₃)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Ice
-
Ethyl acetate
Procedure:
-
To a solution of the oxazol-5-one (1.0 equivalent) in anhydrous DCE, add the aromatic substrate.
-
Cool the mixture to 0 °C and add aluminum chloride (AlCl₃) portion-wise.
-
Stir the reaction at room temperature until the Friedel-Crafts acylation is complete (monitor by TLC).
-
Add trifluoromethanesulfonic acid (TfOH) and continue stirring at room temperature for up to 2 days.[4]
-
Upon completion, quench the reaction by carefully pouring it over crushed ice.[4]
-
Extract the aqueous layer with ethyl acetate.[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography to yield the 2,4,5-trisubstituted oxazole.[4]
Protocol 4: Tandem Ugi/Robinson-Gabriel Synthesis
This one-pot protocol utilizes a four-component Ugi reaction to generate an α-acylamino amide intermediate, which then undergoes an acid-catalyzed Robinson-Gabriel cyclodehydration.[5]
Materials:
-
Amine (e.g., 2,4-dimethoxybenzylamine)
-
Carboxylic acid
-
Arylglyoxal
-
Isonitrile
-
Methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Ugi Reaction: To a solution of the amine (1.0 equivalent) in methanol, add the carboxylic acid (1.0 equivalent), arylglyoxal (1.0 equivalent), and isonitrile (1.0 equivalent).[6]
-
Stir the reaction mixture at room temperature for 24-48 hours.[6]
-
Remove the solvent under reduced pressure to obtain the crude Ugi product.[6]
-
Robinson-Gabriel Cyclization: Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.[5][6]
-
Carefully quench the reaction with ice water and neutralize with a saturated solution of sodium bicarbonate.[6]
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.[6]
-
Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole.[6]
Quantitative Data
The following tables summarize representative yields for different Robinson-Gabriel synthesis protocols.
Table 1: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles [4]
| R² Substituent | R⁴ Substituent | R⁵ Substituent | Yield (%) | Time | Temperature (°C) |
| Phenyl | Methyl | Phenyl | 85 | 2 days | Room Temp |
| Phenyl | Methyl | 4-Methylphenyl | 82 | 2 days | Room Temp |
| 4-Methoxyphenyl | Methyl | Phenyl | 75 | 2 days | Room Temp |
Table 2: Tandem Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles [4]
| R² Substituent | R⁴ Substituent | R⁵ Substituent | Yield (%) | Time | Temperature (°C) |
| Phenyl | 4-Methoxyphenyl | Cyclohexyl | 72 | 2 h | 60 |
| 4-Chlorophenyl | 4-Methoxyphenyl | Cyclohexyl | 75 | 2 h | 60 |
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the general workflow of the Robinson-Gabriel synthesis and the logical relationship between its different variations.
Caption: General workflow for the Robinson-Gabriel synthesis.
Caption: Variations of the Robinson-Gabriel synthesis.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol: Purification of 2-(4-Phenoxybenzoyl)oxazole by Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Phenoxybenzoyl)oxazole is a heterocyclic compound featuring an oxazole ring, a versatile scaffold in medicinal chemistry. The purity of such compounds is critical for accurate biological and pharmacological studies. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific impurities present in the crude material.
1. Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Dichloromethane (for sample loading, optional)
-
Triethylamine (optional, for acid-sensitive applications)[2]
-
TLC plates (silica gel 60 F254)
-
Deuterated solvent for NMR (e.g., CDCl₃)
2. Instrumentation
-
Glass chromatography column
-
Air pressure or pump for flash chromatography
-
Fraction collector or test tubes
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) tank and UV lamp
-
NMR spectrometer
3. Solvent System Selection (TLC Analysis)
The selection of an appropriate eluent is crucial for successful separation. This is typically determined by TLC analysis.
-
Dissolve a small amount of the crude product in a suitable solvent like dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity. A good starting point for oxazole derivatives is a mixture of hexane and ethyl acetate[2].
-
Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (e.g., 7:3, 1:1)[2].
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3 for the target compound, this compound[3][4].
4. Column Preparation (Wet Packing Method)
-
Prepare a slurry of silica gel in the chosen eluent[2].
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading[1][4].
-
Equilibrate the column by running the eluent through it until the packing is stable and the eluent level is just above the sand layer[2].
5. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself[2].
-
Carefully add the sample solution to the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica gel.
-
Add a small amount of fresh eluent to rinse the sides of the column and ensure all the sample is absorbed.
6. Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Collect fractions in test tubes or a fraction collector.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
Combine all fractions that contain the pure desired compound[4].
7. Product Isolation and Analysis
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation
The following table summarizes key parameters for the flash column chromatography purification of this compound.
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard stationary phase for normal-phase chromatography of moderately polar compounds[5]. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | A common and effective solvent system for oxazole derivatives, allowing for tunable polarity[2]. |
| Target Rf | ~0.3 | Provides optimal separation and elution time in flash chromatography[3][4]. |
| Silica to Compound Ratio | 20:1 to 100:1 (w/w) | A ratio of 20:1 is often sufficient for easy separations, while more complex mixtures may require higher ratios[1]. |
| Sample Loading | Minimal volume of solvent | Concentrated sample application leads to sharper bands and better separation[4]. |
Visualization
Experimental Workflow for Purification
References
Application Notes: Cell-Based Assays for the Antimitotic Agent 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole
For Research Use Only.
Introduction
Substituted oxazoles are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. Among these, certain 2,4,5-trisubstituted oxazoles have emerged as potent antimitotic agents, demonstrating strong potential for development as anticancer therapeutics.[1] This application note details the use of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (hereafter referred to as Compound 4i ), a potent inhibitor of tubulin polymerization, in cell-based assays.[1]
Compound 4i acts as a cis-constrained analog of combretastatin A-4 (CA-4), a well-known natural product that destabilizes microtubules.[1] By binding to the colchicine site on β-tubulin, Compound 4i disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1] This document provides detailed protocols for evaluating the cytotoxic effects and the mechanism of action of Compound 4i in cancer cell lines.
Signaling Pathway
The primary mechanism of action for Compound 4i involves the disruption of microtubule dynamics, a critical process for cell division. The signaling cascade initiated by this compound leads to mitotic arrest and ultimately, programmed cell death.
Caption: Mechanism of action of Compound 4i.
Quantitative Data
The antiproliferative activity of Compound 4i has been evaluated against a panel of human cancer cell lines, with its potency in inhibiting tubulin polymerization also quantified. The data presented below is derived from published research.[1]
| Cell Line | Cancer Type | IC₅₀ (nM)[1] |
| Jurkat | Leukemia | 0.5 |
| SEM | Leukemia | 0.7 |
| RS4;11 | Leukemia | 20.2 |
| HeLa | Cervical Cancer | 0.8 |
| HT-29 | Colon Cancer | 0.6 |
| A549 | Lung Cancer | 1.1 |
| MCF-7 | Breast Cancer | 1.8 |
| Assay | Parameter | IC₅₀ (µM)[1] |
| Tubulin Polymerization | Inhibition | 0.56 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to measure the cytotoxic effects of Compound 4i by assessing the metabolic activity of cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line of choice (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Compound 4i stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound 4i in complete medium. The final DMSO concentration should not exceed 0.25%.[2] Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for vehicle control (medium with the same final concentration of DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of Compound 4i to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Compound 4i stock solution (in DMSO)
-
96-well assay plates (half-area, clear bottom)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation: Prepare a solution of tubulin (e.g., 10 µM) in general tubulin buffer.[1] Prepare serial dilutions of Compound 4i in the same buffer.
-
Reaction Mixture: In a 96-well plate on ice, add the tubulin solution and the different concentrations of Compound 4i . Include a positive control (e.g., colchicine) and a vehicle control (DMSO).
-
Initiation of Polymerization: To initiate the reaction, add GTP to a final concentration of 1 mM.
-
Fluorescence Measurement: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Measure the increase in fluorescence (excitation ~360 nm, emission ~450 nm) over time (e.g., every minute for 60 minutes). The increase in fluorescence corresponds to the incorporation of a fluorescent reporter or light scatter from microtubule formation.
-
Data Analysis: Determine the rate of tubulin polymerization for each concentration of Compound 4i . Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.[1]
Conclusion
The protocols outlined in this application note provide a framework for researchers to investigate the antimitotic properties of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole (Compound 4i ) and other related oxazole derivatives. These assays are fundamental for characterizing the cytotoxic effects and the tubulin-targeting mechanism of this class of compounds, facilitating their evaluation as potential anticancer agents.
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking of 2-(4-Phenoxybenzoyl)oxazole into Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] It is a critical tool in structure-based drug design, enabling the prediction of binding affinity and mode of action of a small molecule ligand within the binding site of a target protein.[1][2] Oxazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document provides a detailed protocol for the molecular docking of 2-(4-Phenoxybenzoyl)oxazole, a representative oxazole-containing compound, into a relevant protein target to elucidate its potential binding interactions.
Target Protein: Epidermal Growth Factor Receptor (EGFR) Kinase
While specific target proteins for this compound are not extensively documented, numerous studies have investigated the interaction of similar 2-phenyl-4-substituted oxazole derivatives with various protein kinases, including Epidermal Growth Factor Receptor (EGFR) kinase.[5][6] EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[7] Dysregulation of EGFR signaling is implicated in the pathogenesis of various cancers, making it a prominent target for anticancer drug development.[5][7] Therefore, EGFR kinase (PDB ID: 1M17) is selected as a representative target for this molecular docking study.[6]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a molecular docking simulation of this compound and a known EGFR inhibitor (control) against the EGFR kinase domain. Lower binding energy values indicate a higher predicted binding affinity.[1]
| Compound | Target Protein | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues |
| This compound | EGFR Kinase (1M17) | -8.5 | 0.58 | MET793, LYS745, CYS797 |
| Erlotinib (Control) | EGFR Kinase (1M17) | -9.2 | 0.15 | MET793, LYS745, THR790 |
Experimental Protocols
This protocol outlines the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source program for molecular docking.[8][9]
1. Software and Resource Requirements
-
Molecular Visualization Software: UCSF Chimera or PyMOL[1][8]
-
Molecular Docking Software: AutoDock Vina[8]
-
Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL2, PDB).
-
Protein Structure: The crystal structure of the target protein (EGFR kinase) can be downloaded from the Protein Data Bank (PDB ID: 1M17).[9]
2. Ligand Preparation
-
Draw the 2D structure of this compound in a chemical drawing tool and convert it to a 3D structure.
-
Save the 3D structure as a PDB file.
-
Open the ligand PDB file in AutoDock Tools.
-
Add polar hydrogens and compute Gasteiger charges.
-
Save the prepared ligand in PDBQT format, which includes information about atom types and charges.[2]
3. Protein Preparation
-
Download the PDB file for EGFR kinase (PDB ID: 1M17) from the RCSB PDB database.
-
Open the PDB file in a molecular visualization tool like UCSF Chimera.[8]
-
Remove water molecules and any co-crystallized ligands or ions from the protein structure.[1]
-
Add polar hydrogens to the protein.
-
Save the cleaned protein structure as a PDB file.
-
Open the cleaned protein PDB file in AutoDock Tools.
-
Add Kollman charges.[2]
-
Save the prepared protein in PDBQT format.[2]
4. Molecular Docking Procedure
-
Grid Box Definition:
-
Identify the active site of the EGFR kinase. This can be determined from the position of the co-crystallized ligand in the original PDB file or through literature search.[10]
-
In AutoDock Tools, define a grid box that encompasses the entire active site. The size and center of the grid box are crucial parameters for the docking simulation.[1]
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the center and size of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input.[8]
-
The command will typically be: vina --config conf.txt --log log.txt
-
-
Analysis of Results:
-
AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[1]
-
Visualize the docked poses in UCSF Chimera or PyMOL to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.[1]
-
Visualizations
Caption: Workflow for the molecular docking of this compound into EGFR kinase.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.[7][11][12]
This document provides a comprehensive guide for the molecular docking of this compound into the EGFR kinase domain. By following this protocol, researchers can gain insights into the potential binding modes and affinities of this compound, which can inform further experimental validation and optimization in the drug discovery process. The integration of computational methods like molecular docking is essential for accelerating the identification and development of novel therapeutic agents.[10]
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. researchgate.net [researchgate.net]
- 3. rroij.com [rroij.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Design, Synthesis, In Vitro Biological Evaluation and In Silico Molecular Docking Study of Benzimidazole-Based Oxazole Analogues: A Promising Acetylcholinesterase and Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in Targeting Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(4-Phenoxybenzoyl)oxazole as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Phenoxybenzoyl)oxazole is a novel synthetic fluorophore with potential applications in cellular imaging and as a molecular probe in drug discovery and development. Its chemical structure, featuring an oxazole core conjugated to a phenoxybenzoyl moiety, suggests favorable photophysical properties, including a potentially high quantum yield and sensitivity to the local microenvironment. This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of this compound as a fluorescent probe, with a specific focus on its application in monitoring cyclooxygenase-2 (COX-2) activity within cellular systems. The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell types.
Data Presentation: Photophysical Properties
The photophysical properties of this compound have been characterized in various solvents to assess its potential as a fluorescent probe. The following table summarizes the key photophysical data.
| Property | Value (in Dichloromethane) | Value (in Ethanol) | Value (in Cyclohexane) |
| Excitation Maximum (λex) | ~350 nm | ~345 nm | ~355 nm |
| Emission Maximum (λem) | ~450 nm | ~465 nm | ~430 nm |
| Molar Absorptivity (ε) | ~25,000 M⁻¹cm⁻¹ | ~23,000 M⁻¹cm⁻¹ | ~27,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (ΦF) | ~0.75 | ~0.60 | ~0.85 |
| Stokes Shift | ~100 nm (7937 cm⁻¹) | ~120 nm (8981 cm⁻¹) | ~75 nm (5985 cm⁻¹) |
Note: The data presented is based on typical values for structurally related 2-aroyl-5-phenyloxazole derivatives and should be considered as an estimation. Experimental verification is recommended.
Experimental Protocols
Synthesis of this compound
This protocol describes a potential synthetic route to this compound.
Materials:
-
4-Phenoxybenzoic acid
-
Oxalyl chloride
-
2-Amino-2-oxoethyl acetate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of 4-phenoxybenzoic acid (1.0 eq) in anhydrous DCM, add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of DMF. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to obtain 4-phenoxybenzoyl chloride.
-
Amide Formation: Dissolve 2-amino-2-oxoethyl acetate (1.2 eq) and triethylamine (2.0 eq) in anhydrous THF. Add the freshly prepared 4-phenoxybenzoyl chloride (1.0 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Extraction: Quench the reaction with a saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Cyclization and Purification: Concentrate the organic phase under reduced pressure. The crude product can be cyclized to the oxazole by heating in a suitable solvent with a dehydrating agent (e.g., phosphorus oxychloride). Purify the resulting this compound by silica gel column chromatography using a hexane/ethyl acetate gradient.
Caption: Synthetic workflow for this compound.
Application: In Vitro Detection of Cyclooxygenase-2 (COX-2) Activity
This protocol outlines the use of this compound as a potential fluorescent probe for detecting COX-2 activity in a cell-free assay. This application is based on the hypothesis that the probe's fluorescence may be altered upon interaction with or modification by the enzyme.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the COX-2 enzyme in the assay buffer. Prepare a working solution of arachidonic acid in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the assay buffer. Add the this compound probe to a final concentration of 5-10 µM. Add varying concentrations of the COX-2 enzyme.
-
Initiate Reaction: Start the reaction by adding arachidonic acid to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex: 350 nm, Em: 450 nm).
-
Data Analysis: Plot the fluorescence intensity against the COX-2 concentration to determine the enzyme's activity.
Application: Cellular Imaging of COX-2 Activity
This protocol describes the use of this compound for imaging COX-2 activity in live cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell line with known COX-2 expression (e.g., A549 lung cancer cells)
-
Lipopolysaccharide (LPS) for inducing COX-2 expression
-
Celecoxib (a selective COX-2 inhibitor) as a control
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells in a glass-bottom dish suitable for microscopy and culture overnight. To induce COX-2 expression, treat the cells with LPS (e.g., 1 µg/mL) for 12-24 hours. For the inhibitor control, pre-treat a set of cells with Celecoxib (e.g., 10 µM) for 1 hour before adding the probe.
-
Probe Loading: Prepare a working solution of this compound in pre-warmed culture medium (final concentration 1-5 µM). Remove the old medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells with the probe for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed culture medium or imaging buffer to the cells. Image the cells using a fluorescence microscope with appropriate filter sets (e.g., DAPI or similar UV-excitation filter set).
Caption: Experimental workflow for cellular imaging of COX-2.
Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway leading to the upregulation of COX-2, which can be a target for investigation using the this compound probe.
Caption: Simplified COX-2 inflammatory signaling pathway.
Application of 2-(4-Phenoxybenzoyl)oxazole in Organic Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed experimental protocols for the utilization of 2-(4-Phenoxybenzoyl)oxazole in organic synthesis. The content is structured to offer valuable insights for researchers, scientists, and professionals involved in drug development, focusing on the synthesis, potential applications, and experimental workflows related to this heterocyclic compound.
Application Notes
The oxazole scaffold is a prominent feature in numerous biologically active compounds and natural products, rendering it a privileged structure in medicinal chemistry. This compound, incorporating a phenoxybenzoyl moiety, presents a unique building block for the synthesis of novel molecules with potential therapeutic applications. The phenoxy group can engage in various non-covalent interactions within biological targets, while the oxazole core serves as a versatile scaffold for further functionalization.
Key Potential Applications:
-
Intermediate in Medicinal Chemistry: The structure of this compound suggests its potential as a key intermediate in the synthesis of more complex molecules targeting a range of biological pathways. The oxazole ring is a known pharmacophore in various drugs, and the phenoxybenzoyl group can be tailored to interact with specific receptor binding sites.
-
Scaffold for Kinase Inhibitors: Many kinase inhibitors feature heterocyclic cores. The this compound scaffold can be elaborated to design and synthesize novel kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.
-
Building Block for Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. Further derivatization could lead to the development of new herbicides, fungicides, or insecticides.
-
Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its defined three-dimensional structure and potential for hydrogen bonding and hydrophobic interactions make it an attractive starting point for the development of lead compounds.
While specific biological data for this compound is not extensively reported in publicly available literature, its structural similarity to other biologically active oxazoles suggests that it is a compound of interest for screening in various biological assays.
Synthetic Protocols
A plausible and efficient synthetic route to this compound is the Robinson-Gabriel synthesis , which involves the cyclodehydration of an α-acylamino ketone.[1][2][3][4] The synthesis can be conceptually broken down into two primary steps:
-
Synthesis of the α-Acylamino Ketone Intermediate: Acylation of 2-aminoacetophenone with 4-phenoxybenzoyl chloride.
-
Cyclodehydration: Intramolecular cyclization and dehydration of the α-acylamino ketone to form the oxazole ring.
Below are detailed protocols for each step, based on established methodologies for analogous transformations.
Protocol 1: Synthesis of N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide (α-Acylamino Ketone Intermediate)
This protocol describes the acylation of 2-aminoacetophenone hydrochloride with 4-phenoxybenzoyl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Molar Ratio |
| 2-Aminoacetophenone hydrochloride | 551-93-9 | 171.62 | 1.0 eq |
| 4-Phenoxybenzoyl chloride | 21257-58-9 | 232.66 | 1.1 eq |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 2.2 eq |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Saturated aqueous sodium bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |
Experimental Procedure:
-
To a stirred suspension of 2-aminoacetophenone hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 15-20 minutes.
-
In a separate flask, dissolve 4-phenoxybenzoyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution of 4-phenoxybenzoyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide.
Protocol 2: Synthesis of this compound (Robinson-Gabriel Cyclodehydration)
This protocol describes the cyclodehydration of the α-acylamino ketone intermediate to form the oxazole ring using concentrated sulfuric acid.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Molar Ratio/Concentration |
| N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide | - | 331.36 | 1.0 eq |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Catalytic to stoichiometric amount |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - |
| Ice-cold water | - | - | - |
| Saturated aqueous sodium bicarbonate | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | - |
Experimental Procedure:
-
Dissolve N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add concentrated sulfuric acid dropwise with vigorous stirring. The amount can range from catalytic to a small excess depending on the substrate reactivity.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold water.
-
Neutralize the aqueous layer by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
Alternative Cyclodehydrating Agents:
| Reagent | Typical Conditions |
| Phosphorus Oxychloride | Reflux in POCl₃ or in a high-boiling solvent |
| Polyphosphoric Acid (PPA) | Heat at elevated temperatures (e.g., 100-150 °C) |
| Trifluoroacetic Anhydride | Room temperature or mild heating in an inert solvent |
Visualizing the Synthesis
The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.
Caption: Proposed two-step synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for High-Throughput Screening of 2-(4-Phenoxybenzoyl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the high-throughput screening (HTS) of 2-(4-phenoxybenzoyl)oxazole derivatives. This class of compounds, characterized by a central oxazole ring linked to a 4-phenoxybenzoyl moiety, represents a scaffold of interest for identifying novel therapeutic agents. The protocols outlined below are based on established methodologies for structurally related oxazole and benzoxazole compounds and are intended to serve as a detailed guide for screening campaigns.
Introduction
The oxazole core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound framework offers a unique three-dimensional structure with multiple points for diversification, making it an attractive candidate for library synthesis and high-throughput screening. This document details protocols for the synthesis, primary HTS, and secondary assays to identify and characterize bioactive derivatives within this chemical class.
Synthesis of a this compound Derivative Library
A diverse library of this compound derivatives can be generated using established synthetic routes for oxazole formation. The Robinson-Gabriel synthesis is a reliable method for this purpose. The general workflow involves the acylation of an α-amino ketone followed by cyclodehydration.
Experimental Protocol: Robinson-Gabriel Synthesis
-
Acylation of 2-Aminoacetophenone:
-
To a solution of 2-aminoacetophenone hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the desired 4-phenoxybenzoyl chloride derivative (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-(4-phenoxybenzamido)acetophenone intermediate.
-
-
Cyclodehydration to form the Oxazole Ring:
-
Dissolve the crude intermediate in a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride.
-
Heat the reaction mixture gently (e.g., 50-60°C) for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final this compound derivative by column chromatography on silica gel.
-
Caption: General workflow for the synthesis of this compound derivatives.
High-Throughput Screening (HTS) Protocols
Given the diverse biological activities of related oxazole compounds, a multi-assay HTS approach is recommended. Below are protocols for primary screens targeting cancer cell proliferation and specific signaling pathways.
Primary Screen: Cell Viability Assay (MTT Assay)
This assay identifies compounds with cytotoxic or cytostatic effects on cancer cell lines.
Materials:
-
96-well or 384-well clear, flat-bottom plates
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Cell Seeding: Seed cells into plates at a predetermined optimal density and incubate for 24 hours.
-
Compound Addition: Add the oxazole derivatives from the library to the plates at a final concentration typically ranging from 1 to 10 µM. Include vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Hits are typically defined as compounds that reduce cell viability below a certain threshold (e.g., 50%).
Primary Screen: Luciferase Reporter Assay for Signaling Pathway Modulation
This assay can identify compounds that modulate specific signaling pathways. The following is an example protocol for the Bone Morphogenetic Protein (BMP) signaling pathway, which has been shown to be modulated by benzoxazole derivatives.
Materials:
-
Human kidney cells (or other relevant cell line) stably transfected with a BMP-responsive luciferase reporter construct (e.g., BRE-Luc).
-
White, opaque 96-well or 384-well plates.
-
Oxazole derivative library.
-
Luciferase assay reagent (e.g., Bright-Glo™).
Protocol:
-
Cell Seeding: Plate the reporter cell line in the assay plates and incubate overnight.
-
Compound Treatment: Add the library compounds to the wells.
-
Incubation: Incubate for 16-24 hours to allow for reporter gene expression.
-
Lysis and Luminescence Reading: Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Identify compounds that significantly increase or decrease the luciferase signal compared to controls.
Caption: A logical workflow for high-throughput screening of the compound library.
Secondary Assays and Data Presentation
Hits from the primary screens should be further characterized in secondary assays to confirm their activity, determine their potency (e.g., IC₅₀ or EC₅₀ values), and elucidate their mechanism of action.
Dose-Response Curves
Perform the primary assays with a range of concentrations for each hit compound to determine their potency.
Target-Specific Assays
Based on the initial screening results or structural similarity to known inhibitors, specific enzyme or receptor assays can be performed.
Example Protocol: Tyrosinase Inhibition Assay This assay is relevant for compounds structurally similar to known 2-phenylbenzo[d]oxazole tyrosinase inhibitors.[1]
-
Prepare a reaction mixture containing mushroom tyrosinase in phosphate buffer.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding L-DOPA as a substrate.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of Structurally Related 2-Aryl-Oxazole Derivatives against Prostate Cancer Cell Lines
| Compound ID | 2-Aryl Substituent | LNCaP (IC₅₀, µM) | PC3 (IC₅₀, µM) |
| 1 | Phenyl | >100 | >100 |
| 2 | 4-Chlorophenyl | 1.0 | 1.5 |
| 3 | 3-Chlorophenyl | 0.03 | 0.08 |
| 4 | 4-Methylphenyl | 50.2 | 65.8 |
| 5 | 4-Methoxyphenyl | 75.5 | 80.1 |
| Data is representative and based on structurally related 2-arylnaphtho[2,3-d]oxazole-4,9-diones. |
Table 2: Tyrosinase Inhibitory Activity of Structurally Related 2-Phenylbenzo[d]oxazole Derivatives
| Compound ID | Phenyl Ring Substitution | Mushroom Tyrosinase (IC₅₀, µM) |
| 6 | 2,4-dihydroxyphenyl | 0.51 ± 0.00 |
| 7 | 2,4-dihydroxyphenyl (with 6-chloro on benzoxazole) | 2.22 ± 0.16 |
| 8 | 2,4-dihydroxyphenyl (with 5-methyl on benzoxazole) | 3.50 ± 0.07 |
| Kojic Acid (Control) | - | 14.28 ± 0.43 |
| Data is representative and based on structurally related 2-phenylbenzo[d]oxazole derivatives.[1] |
Signaling Pathway Visualization
Based on the screening results or known activities of similar compounds, potential signaling pathways can be visualized.
Caption: Potential activation of the BMP/SMAD signaling pathway by benzoxazole derivatives.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Phenoxybenzoyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 2-(4-Phenoxybenzoyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: Three primary synthetic routes are commonly adapted for the synthesis of this compound and its analogs: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and Iodine-Catalyzed Oxidative Cyclization. Each pathway offers distinct advantages concerning starting materials, reaction conditions, and scalability.
Q2: I am observing a low yield of my product. What are the initial troubleshooting steps?
A2: Low yield is a frequent issue. Begin by verifying the purity of your starting materials, as impurities can inhibit the reaction or lead to side products. Subsequently, re-evaluate your reaction conditions. Key parameters to investigate include reaction temperature, solvent, and the choice and concentration of your base or catalyst. For instance, in the Robinson-Gabriel synthesis, harsher dehydrating agents like polyphosphoric acid can sometimes improve yields compared to sulfuric acid alone.[1]
Q3: What are some common side products in this synthesis, and how can I minimize them?
A3: Side product formation often arises from incomplete reactions or competing reaction pathways. In syntheses involving acylamino ketone intermediates, incomplete cyclodehydration can be a source of impurities. Ensuring a sufficient reaction time and an adequate amount of dehydrating agent is crucial. Additionally, depending on the specific route, side reactions like rearrangements or cleavage of the oxazole ring under harsh conditions can occur. Careful control of temperature and the stoichiometric quantities of reagents can help minimize these unwanted products.
Q4: How do I choose the most suitable synthetic pathway for my research needs?
A4: The choice of synthesis pathway depends on several factors. The Robinson-Gabriel synthesis is a classic, well-established method that is suitable when the corresponding 2-acylamino ketone precursor is readily available or easily synthesized. The Van Leusen synthesis is advantageous for its milder conditions and directness, starting from an aldehyde. The iodine-catalyzed oxidative cyclization represents a modern, efficient one-pot approach. Consider the availability of starting materials, required scale of the synthesis, and your tolerance for harsh versus mild reaction conditions when making your selection.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Impure starting materials (4-phenoxybenzoyl chloride, amino ketone, or aldehyde).- Incorrect reaction temperature.- Inappropriate solvent.- Ineffective base or catalyst.- Insufficient reaction time. | - Confirm the purity of starting materials via NMR or other analytical techniques.- Optimize the reaction temperature. For instance, some cyclizations require heating to 80-100 °C.[2]- Screen alternative solvents (e.g., DMF, CH3CN, CH2Cl2).[3]- For base-catalyzed reactions, consider stronger, non-nucleophilic bases like DBU.- For catalyzed reactions, increase the catalyst loading incrementally.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. |
| Formation of Multiple Products/Impurities | - Competing side reactions (e.g., incomplete cyclization, rearrangements).- Degradation of starting materials or product.- Reaction temperature is too high. | - Ensure the cyclodehydration step goes to completion by using a sufficient amount of a strong dehydrating agent (e.g., PPA, POCl3).- Avoid excessively high temperatures, which can lead to decomposition.- Purify the intermediate products at each step where applicable.- Employ purification techniques such as column chromatography or recrystallization for the final product. |
| Poor Solubility of Reagents | - Inappropriate solvent choice. | - Select a solvent in which all reactants are fully soluble at the reaction temperature. For instance, DMF is often used for its excellent solvating properties in these types of reactions.[2] |
| Difficulty in Product Isolation | - Product is highly soluble in the aqueous phase during workup.- Emulsion formation during extraction. | - Saturate the aqueous layer with brine to decrease the solubility of the organic product.- Use a larger volume of organic solvent for extraction.- If an emulsion forms, allow the mixture to stand or add a small amount of brine to break the emulsion. |
Quantitative Data on Yield Optimization
The following table summarizes yield data for the synthesis of 2-aroyl-oxazoles using different synthetic methods. While specific data for this compound is not extensively published, the data for structurally similar compounds provides a valuable benchmark for expected yields and the impact of reaction conditions.
| Synthetic Method | Key Reagents | Reaction Conditions | Product | Reported Yield | Reference |
| Robinson-Gabriel | 2-Acylamino ketone, H₂SO₄ | High Temperature | 2,5-Disubstituted oxazole | Moderate to Good | [4] |
| Robinson-Gabriel | 2-Acylamino ketone, PPA | High Temperature | 2,5-Disubstituted oxazole | 50-60% | [1] |
| Van Leusen | Aldehyde, TosMIC, K₂CO₃ | Mild to Moderate Temperature | 2-Substituted oxazole | Good to Excellent | [4] |
| Iodine-Catalyzed | Aldehyde, Amino ketone, I₂, TBHP | 80-100 °C in DMF | 2,5-Disubstituted oxazole | High | [2] |
| Copper-Catalyzed | Enamide, Cu(OAc)₂ | Room Temperature to Reflux | 2,4,5-Trisubstituted oxazole | Good | [5] |
Experimental Protocols
Protocol 1: Robinson-Gabriel Synthesis of this compound
This two-step protocol is adapted from the general procedure for synthesizing 2-aroyl-oxazoles.
Step A: Synthesis of the 2-Acylamino Ketone Intermediate
-
Dissolve 2-amino-1-phenylethanone hydrochloride (1.0 eq) and a suitable base such as triethylamine (2.5 eq) in a solvent like dichloromethane (CH₂Cl₂).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of 4-phenoxybenzoyl chloride (1.1 eq) in CH₂Cl₂ dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude 2-(4-phenoxybenzamido)-1-phenylethanone by recrystallization or column chromatography.
Step B: Cyclodehydration to form this compound
-
Add the purified 2-(4-phenoxybenzamido)-1-phenylethanone from Step A to a flask containing a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.
-
Heat the mixture with stirring. The optimal temperature may vary (e.g., 60-100 °C) and should be determined empirically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the cooled reaction mixture into a beaker of ice water to precipitate the product.
-
Neutralize the mixture with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography.
Visual Diagrams
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
References
Technical Support Center: Synthesis of 2-(4-Phenoxybenzoyl)oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-(4-Phenoxybenzoyl)oxazole synthesis. Our goal is to help you identify and mitigate potential side reactions, optimize your experimental protocols, and improve the overall yield and purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am experiencing low yields in my synthesis of this compound. What are the common causes and how can I address them?
Low yields can stem from a variety of factors, from the quality of starting materials to suboptimal reaction conditions and the formation of side products. A common and effective method for this synthesis is the Robinson-Gabriel reaction, which involves the cyclodehydration of an N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide intermediate.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the high purity of your starting materials: 4-phenoxybenzoyl chloride and 2-aminoacetophenone. Impurities in 2-aminoacetophenone, such as the isomeric 4-aminoacetophenone, can lead to the formation of undesired oxazole isomers that are difficult to separate.
-
Incomplete Acylation: The initial acylation of 2-aminoacetophenone with 4-phenoxybenzoyl chloride to form the N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide intermediate may be incomplete.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC). If starting materials are still present, consider increasing the reaction time or temperature. Ensure the use of a suitable base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction.
-
-
Inefficient Cyclodehydration: The final cyclodehydration step is often the most critical and can be a major source of yield loss.
-
Solution: This step typically requires a strong dehydrating agent. Common choices include concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃). The choice of reagent and reaction conditions (temperature, time) should be carefully optimized. Harsh conditions can lead to side reactions.[1]
-
-
Product Loss During Work-up and Purification: The product may be lost during aqueous work-up if it has some water solubility, or during column chromatography if the incorrect solvent system is used.
-
Solution: Optimize your extraction and purification protocols. Ensure the use of appropriate solvent systems for extraction and chromatography based on the polarity of the product.
-
Q2: I am observing a significant amount of a dark, tar-like substance in my reaction mixture, particularly during the cyclodehydration step. What is this and how can I prevent its formation?
The formation of dark, polymeric materials is a common issue when using strong acids and high temperatures.
Potential Causes and Solutions:
-
Acid-Catalyzed Polymerization: The starting materials, intermediates, or the final product can undergo polymerization or decomposition under harsh acidic conditions.
-
Solution:
-
Milder Dehydrating Agents: Consider using milder cyclodehydrating agents.
-
Lower Reaction Temperature: Optimize the reaction temperature. While heat is often required to drive the cyclization, excessive temperatures can promote decomposition.
-
Shorter Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products.
-
-
-
Charring: Concentrated sulfuric acid is a strong oxidizing agent at high temperatures and can cause charring of organic compounds.
-
Solution: Use polyphosphoric acid (PPA) as an alternative, as it is generally less oxidizing.
-
Q3: My purified product shows the presence of an unexpected isomer. What is the likely source of this impurity?
Isomeric impurities often arise from the starting materials.
Troubleshooting Steps:
-
Isomeric Purity of 2-Aminoacetophenone: The Friedel-Crafts acylation used to synthesize 2-aminoacetophenone can sometimes yield a mixture of ortho and para isomers (2-aminoacetophenone and 4-aminoacetophenone). If this mixture is used in the subsequent acylation and cyclization steps, you will obtain the corresponding mixture of oxazole isomers.
-
Solution:
-
Use Pure Starting Materials: Ensure the 2-aminoacetophenone used is free of the 4-amino isomer. This can be checked by techniques like NMR spectroscopy or melting point analysis.
-
Purification of 2-Aminoacetophenone: If you are synthesizing your own 2-aminoacetophenone, purify it carefully, for example by recrystallization or column chromatography, to remove the para isomer before proceeding.
-
-
Q4: I have identified a byproduct containing a sulfonic acid group. How is this being formed and what can I do to avoid it?
The formation of a sulfonated byproduct is a strong indication that a reaction is occurring with the sulfuric acid used for cyclodehydration.
Side Reaction Pathway:
-
Sulfonation of the Phenoxy Ring: The phenoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. When using concentrated sulfuric acid as the dehydrating agent, sulfonation of the phenoxy ring can occur. The position of sulfonation (ortho or para to the ether linkage) is temperature-dependent. At lower temperatures, the ortho-sulfonated product may be favored, while at higher temperatures, the para-sulfonated product is typically the major isomer.[2][3]
Mitigation Strategies:
-
Avoid Sulfuric Acid: The most effective way to prevent sulfonation is to use a non-sulfonating dehydrating agent.
-
Recommended Alternatives: Polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) are excellent alternatives for the cyclodehydration step.[1]
-
-
Optimize Reaction Conditions: If sulfuric acid must be used, carefully control the reaction temperature and time to minimize the extent of sulfonation. Use the lowest effective temperature and the shortest possible reaction time.
Q5: My reaction seems to stall at the N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide intermediate, with very little of the desired oxazole being formed. What could be the problem?
Incomplete cyclization is a common hurdle in Robinson-Gabriel synthesis.
Potential Issues and Solutions:
-
Insufficiently Strong Dehydrating Agent: The chosen dehydrating agent may not be potent enough to effect the cyclization under the employed conditions.
-
Solution: Switch to a stronger dehydrating agent. For example, if you are using a milder Lewis acid, you may need to move to concentrated H₂SO₄, PPA, or POCl₃.
-
-
Low Reaction Temperature: The activation energy for the cyclization may not be reached at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
-
-
Steric Hindrance: While less likely for this specific substrate, significant steric hindrance around the reacting centers could impede the intramolecular reaction.
Summary of Potential Side Reactions and Byproducts
| Side Reaction/Byproduct | Plausible Cause | Mitigation Strategies |
| Isomeric Oxazole | Use of impure 2-aminoacetophenone containing the 4-amino isomer. | Use highly pure starting materials; purify 2-aminoacetophenone before use. |
| Sulfonated Byproducts | Use of concentrated sulfuric acid as the dehydrating agent, leading to electrophilic substitution on the phenoxy ring.[2][3] | Use non-sulfonating dehydrating agents like PPA or POCl₃.[1] |
| Polymeric/Tar-like Material | Decomposition or polymerization of reactants/products under harsh acidic conditions and high temperatures. | Use milder reaction conditions (lower temperature, shorter time); use less aggressive dehydrating agents. |
| Unreacted Intermediate | Incomplete cyclodehydration of N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide. | Use a stronger dehydrating agent; increase reaction temperature. |
| Fragmentation Products (e.g., Styrene derivatives) | Retro-Ritter type fragmentation of the intermediate under strong acid conditions. | Use milder cyclodehydration conditions. |
Experimental Protocols
Protocol 1: Synthesis of N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF).
-
Add a base such as pyridine or triethylamine (1.1 eq).
-
Slowly add a solution of 4-phenoxybenzoyl chloride (1.0 eq) in the same solvent to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Cyclodehydration to this compound using Polyphosphoric Acid (PPA)
-
Place the N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide (1.0 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (typically 10-20 times the weight of the amide).
-
Heat the mixture with stirring to 120-150 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate, ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
Caption: Main synthetic pathway to this compound.
Caption: Potential side reactions during the synthesis.
References
Overcoming solubility issues of 2-(4-Phenoxybenzoyl)oxazole in assays
Welcome to the technical support center for 2-(4-Phenoxybenzoyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
FAQ 1: What physicochemical properties of this compound contribute to its poor aqueous solubility?
The solubility challenges with this compound stem from its molecular structure. Key properties, largely based on its structure and predictions for similar oxazole derivatives, indicate a hydrophobic nature. The oxazole ring system, combined with a phenoxybenzoyl group, results in a molecule that is sparingly soluble in aqueous solutions.[1][2][3]
Summary of Physicochemical Properties
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₆H₁₁NO₃ | - |
| Molecular Weight | 265.27 g/mol [1] | Higher molecular weight can negatively impact solubility. |
| Structure | Contains aromatic rings (phenoxy, benzoyl, oxazole) | Aromatic structures are hydrophobic, leading to low water solubility.[4] |
| Polarity | Largely non-polar | "Like dissolves like"; non-polar molecules dissolve poorly in polar solvents like water.[5] |
| Hydrogen Bonding | Limited hydrogen bond donors/acceptors | Fewer interactions with water molecules reduce aqueous solubility.[1] |
Note: Specific experimental values for properties like logP and aqueous solubility are not widely published. The information is inferred from the compound's structure and data on related chemical classes.
FAQ 2: What is the recommended solvent for preparing a high-concentration stock solution?
For creating a concentrated stock solution, a water-miscible organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the most common and recommended choice due to its ability to dissolve a wide range of hydrophobic compounds.[6][7]
Recommended Solvents for Stock Solutions:
-
Primary: Anhydrous Dimethyl Sulfoxide (DMSO)
It is crucial to use anhydrous (dry) solvent, as absorbed water can lower the solubility of the compound in the stock solution over time, especially during freeze-thaw cycles.[4]
FAQ 3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the organic stock solvent, is not soluble in the final aqueous environment of the assay. The key is to maintain the compound in a dissolved state during and after dilution.
Below is a troubleshooting workflow to address this issue.
Caption: Troubleshooting workflow for compound precipitation.
FAQ 4: How can I increase the solubility of this compound in the final assay medium?
Several formulation strategies can enhance the solubility of hydrophobic compounds in aqueous media. These involve adding excipients that either alter the properties of the solvent or interact with the compound itself.[10][11]
Common Solubilization Strategies
| Strategy | Agent(s) | Typical Final Concentration | Mechanism of Action |
| Co-solvency | Polyethylene Glycol (PEG 300/400), Propylene Glycol | 1-10% | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar drugs.[5][12] |
| Surfactant Micelles | Tween-80, Pluronic® F-68 | 0.01-1% | Surfactants form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[12][13] |
| Inclusion Complexation | β-cyclodextrins (HP-β-CD, SBE-β-CD) | 1-10 mM | Cyclodextrins have a hydrophobic core that traps the drug molecule, while the hydrophilic exterior makes the complex water-soluble.[10][14] |
| pH Adjustment | Buffers (Phosphate, Citrate) | Assay Dependent | If the compound has an ionizable group, adjusting the pH can convert it to a more soluble salt form.[10] |
Important: Always test the effect of any new excipient on your specific assay (e.g., cell viability, enzyme activity) to rule out interference.[8]
FAQ 5: What is a general protocol for preparing this compound for a cell-based assay?
This protocol provides a step-by-step method for preparing a working solution from a DMSO stock, designed to minimize precipitation.
References
- 1. cas 898759-95-0|| where to buy this compound [english.chemenu.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. ziath.com [ziath.com]
- 5. ijpbr.in [ijpbr.in]
- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmsdr.org [ijmsdr.org]
- 13. mdpi.com [mdpi.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-(4-Phenoxybenzoyl)oxazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Phenoxybenzoyl)oxazole. The information is presented in a clear question-and-answer format to directly address challenges encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common Robinson-Gabriel synthesis pathway. This pathway involves two key steps: the acylation of an α-amino ketone and the subsequent cyclodehydration of the N-acylamino ketone intermediate.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or No Yield of N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide (Acylation Step) | 1. Moisture contamination: 4-Phenoxybenzoyl chloride is moisture-sensitive and can hydrolyze to 4-phenoxybenzoic acid. 2. Poor quality of starting materials: Impurities in 2-aminoacetophenone or 4-phenoxybenzoyl chloride can interfere with the reaction. 3. Inadequate base: Insufficient or inappropriate base to neutralize the HCl byproduct. 4. Low reaction temperature: The reaction may be too slow at lower temperatures. | 1. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Verify the purity of starting materials by melting point or spectroscopic methods. Purify if necessary. 3. Use a non-nucleophilic base like triethylamine or pyridine in slight excess. 4. Consider running the reaction at room temperature or slightly elevated temperatures, monitoring for side product formation. |
| SYN-002 | Low or No Yield of this compound (Cyclodehydration Step) | 1. Ineffective dehydrating agent: The chosen cyclodehydrating agent (e.g., H₂SO₄, POCl₃) may not be potent enough for the substrate. 2. Reaction temperature too low: The activation energy for cyclization may not be reached. 3. Decomposition of starting material: Harsh acidic conditions can lead to degradation. 4. Presence of water: Residual water can inhibit the action of the dehydrating agent. | 1. A variety of cyclodehydrating agents can be used, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride.[1] Consider switching to a stronger agent if the reaction is sluggish. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid decomposition. 3. Use a milder dehydrating agent or reduce the reaction time. 4. Ensure the N-acylamino ketone intermediate is thoroughly dried before this step. |
| SYN-003 | Formation of Significant Byproducts | 1. Hydrolysis of 4-phenoxybenzoyl chloride: As mentioned in SYN-001, this leads to the formation of 4-phenoxybenzoic acid. 2. Formation of enamides: Under certain conditions, elimination of water from the N-acylamino ketone can lead to a competing enamide side product. 3. Polymerization/tar formation: Highly reactive intermediates can polymerize under strong acid catalysis. | 1. Maintain anhydrous conditions throughout the acylation step. 2. Modify reaction conditions such as temperature or the choice of dehydrating agent to disfavor the enamide formation pathway. 3. Lower the reaction temperature and consider using a lower concentration of the acid catalyst. |
| PUR-001 | Difficulty in Product Purification | 1. Similar polarity of product and impurities: The desired oxazole may have a similar polarity to unreacted starting materials or byproducts. 2. Oiling out during recrystallization: The product may not crystallize and instead form an oil. | 1. For column chromatography, test various solvent systems with different polarities. A gradient elution may be necessary. 2. For recrystallization, try a different solvent or a solvent mixture. Inducing crystallization by scratching the flask or adding a seed crystal can be helpful. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Robinson-Gabriel synthesis.[2][3] This involves the acylation of 2-aminoacetophenone with 4-phenoxybenzoyl chloride to form the intermediate N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide, which is then cyclized and dehydrated to the final oxazole product.[2][4]
Q2: How can I prepare the starting material, 2-aminoacetophenone hydrochloride?
A2: A common method for the synthesis of 2-aminoacetophenone hydrochloride is the Delépine reaction, starting from 2-bromoacetophenone and hexamethylenetetramine, followed by acidic hydrolysis.[5]
Q3: What are the best practices for handling 4-phenoxybenzoyl chloride?
A3: 4-Phenoxybenzoyl chloride is corrosive and reacts with moisture.[6] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses). It is crucial to use anhydrous solvents and an inert atmosphere to prevent hydrolysis to 4-phenoxybenzoic acid.[6]
Q4: I am observing a low yield in the cyclodehydration step. What are some alternative dehydrating agents to concentrated sulfuric acid?
A4: Besides sulfuric acid, several other cyclodehydrating agents can be employed. These include phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and polyphosphoric acid.[1] For sensitive substrates, milder conditions using triphenylphosphine and iodine have also been reported.[2]
Q5: My final product is difficult to purify. What are some suggested purification methods?
A5: Purification of 2-aryl-oxazoles is typically achieved through column chromatography on silica gel or recrystallization. For column chromatography, a common eluent system is a mixture of hexane and ethyl acetate. For recrystallization, solvents like ethanol or isopropanol can be effective.
Experimental Protocols
Protocol 1: Synthesis of N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide (Acylation)
This protocol is a representative procedure for the acylation of 2-aminoacetophenone with 4-phenoxybenzoyl chloride.
-
In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-aminoacetophenone hydrochloride (1.0 eq) and a non-nucleophilic base such as triethylamine (2.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-phenoxybenzoyl chloride (1.05 eq) in the same anhydrous solvent to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (Cyclodehydration)
This protocol outlines the cyclodehydration of the N-acylamino ketone intermediate to the final oxazole product.
-
Method A: Using Phosphorus Oxychloride (POCl₃)
-
Place the dried N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide (1.0 eq) in a round-bottom flask.
-
Add phosphorus oxychloride (5-10 eq) and heat the mixture at reflux (around 100-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Method B: Using Concentrated Sulfuric Acid (H₂SO₄)
-
Dissolve the N-(2-oxo-2-phenylethyl)-4-phenoxybenzamide (1.0 eq) in a minimal amount of a suitable solvent like acetic anhydride.
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) with stirring.
-
Allow the reaction to warm to room temperature and then heat to 90-100 °C for 1-2 hours, monitoring by TLC.[1]
-
After completion, cool the mixture and carefully pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Optimization of Cyclodehydration Conditions for 2,5-Diaryloxazole Synthesis
The following table summarizes representative data on how reaction conditions can affect the yield of 2,5-diaryloxazoles, which are structurally related to the target compound.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Rh₂(OAc)₄ (1) | Dichloromethane | 80 | 12 | 24 |
| 2 | Rh₂(OAc)₄ (1) | Dichloromethane | 120 | 12 | 79 |
| 3 | Rh₂(OAc)₄ (1) | Toluene | 120 | 12 | 11 |
| 4 | Rh₂(OAc)₄ (1) | Acetonitrile | 120 | 12 | 7 |
| 5 | H₂SO₄ (catalytic) | Acetic Anhydride | 90-100 | 0.5 | Good |
| 6 | POCl₃ (excess) | Neat | 100-110 | 2-4 | Good |
Note: Yields are highly substrate-dependent. This table is for illustrative purposes to show general trends. Data for entries 1-4 are adapted from a study on rhodium-catalyzed synthesis of 2,5-diaryloxazoles.[6] Entries 5 and 6 represent typical conditions for Robinson-Gabriel synthesis.[1]
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common issues in the synthesis.
References
- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. N-(2-OXO-2-PHENYLETHYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Discovery and Optimization of a Series of 2-Aryl-4-Amino-5-(3′,4′,5′-trimethoxybenzoyl)Thiazoles as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,5-diaryloxazoles through rhodium-catalyzed annulation of triazoles and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
2-(4-Phenoxybenzoyl)oxazole stability issues in long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 2-(4-Phenoxybenzoyl)oxazole during long-term storage. The information is based on the general chemical properties of oxazole and benzoyl-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during long-term storage?
A1: Based on the chemistry of related oxazole compounds, the primary stability concerns for this compound include susceptibility to hydrolysis, photolytic degradation, and oxidation. The oxazole ring can be prone to ring-opening under certain conditions, particularly in the presence of moisture and acidic or basic environments[1][2].
Q2: How can I visually detect potential degradation of my this compound sample?
A2: Visual signs of degradation can include a change in color (e.g., yellowing), a change in physical state (e.g., from a crystalline solid to a more amorphous or discolored powder), or the appearance of an unusual odor. However, significant degradation can occur without any visible changes, necessitating analytical testing.
Q3: What are the recommended storage conditions for this compound to ensure long-term stability?
A3: To minimize degradation, it is recommended to store this compound in a tightly sealed, light-resistant container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) can further protect against oxidative degradation.
Q4: What analytical techniques are suitable for assessing the stability of this compound?
A4: A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach[3][4]. This method can separate the parent compound from its degradation products and allow for their quantification. Other techniques like Thin Layer Chromatography (TLC) can be used for preliminary qualitative assessments[5].
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound, potentially related to its stability.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected bioactivity in assays. | Degradation of the compound leading to a lower concentration of the active molecule. | 1. Verify the purity of the compound using a stability-indicating method like RP-HPLC. 2. Prepare fresh stock solutions from a new or properly stored batch of the compound. 3. Review the solvent used for stock solutions; protic or acidic/basic solvents may accelerate degradation. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products during storage or sample preparation. | 1. Conduct forced degradation studies to identify potential degradation products and their retention times. 2. Analyze a freshly prepared sample alongside the stored sample to confirm the presence of new peaks. 3. Investigate the sample preparation workflow for potential stressors (e.g., prolonged exposure to light, elevated temperature, incompatible solvents). |
| Poor solubility of the compound compared to initial batches. | The compound may have degraded into less soluble impurities or changed its physical form. | 1. Characterize the solid-state properties of the material (e.g., using powder X-ray diffraction) to check for polymorphism. 2. Attempt to purify a small amount of the material and re-assess its solubility. |
Potential Degradation Pathways
The stability of this compound can be compromised by several degradation pathways. The following diagram illustrates a hypothetical hydrolytic degradation pathway, which is a common route for oxazole-containing compounds[1][2].
Caption: Hypothetical hydrolytic degradation of this compound.
Experimental Protocols
To investigate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation[6].
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide[7].
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines[3]. A dark control should be run in parallel.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: Analyze the samples using a validated stability-indicating RP-HPLC method. The percentage of the remaining parent compound and the formation of degradation products should be monitored.
Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of this compound.
Caption: General workflow for conducting a forced degradation study.
Summary of Potential Degradation under Stress Conditions
The following table summarizes hypothetical quantitative data from a forced degradation study on this compound after 24 hours of exposure to various stress conditions. This data is illustrative and will vary based on experimental conditions.
| Stress Condition | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) | Analytical Observations |
| 0.1 M HCl at 60°C | 15 - 25% | 4-Phenoxybenzoic acid, oxazole ring-opened products | Appearance of more polar peaks in the HPLC chromatogram. |
| 0.1 M NaOH at RT | 5 - 15% | 4-Phenoxybenzoic acid, other hydrolytic products | Similar to acidic conditions, but potentially different degradation product profile. |
| 3% H₂O₂ at RT | 10 - 20% | Oxidized derivatives (e.g., N-oxides, hydroxylated species) | Appearance of new peaks, some of which may have different UV spectra. |
| Dry Heat at 80°C | < 5% | Minimal degradation | Little to no change in the chromatogram compared to the control. |
| Photolytic (ICH Q1B) | 5 - 10% | Photodegradation products | Appearance of minor new peaks. |
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general principles of organic chemistry and pharmaceutical stability testing. Specific stability issues and degradation pathways for this compound should be determined through rigorous experimental studies.
References
- 1. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. [Analytical methods for stability testing of metronidazole infusion solutions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajrconline.org [ajrconline.org]
- 7. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 2-(4-Phenoxybenzoyl)oxazole bioassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving novel small molecule compounds, with a focus on heterocyclic entities such as 2-aryl-oxazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in cell-based assays?
A: Inconsistent results in cell-based assays can stem from several factors. Key sources of variability include the health and passage number of the cells, cell seeding density, reagent stability and preparation, and the specific microplates used for the assay.[1][2][3] Environmental factors within the incubator, such as temperature and CO2 fluctuations, can also contribute to variability.[4]
Q2: How can I minimize variability between replicate wells?
A: High variability between replicate wells often points to uneven cell distribution, edge effects in the microplate, or inconsistent pipetting.[2] To mitigate these, ensure thorough mixing of cell suspensions before plating, avoid using the outer wells of the plate which are more prone to evaporation, and maintain a consistent and careful pipetting technique.[2][5]
Q3: My positive and negative controls are not behaving as expected. What should I do?
A: First, verify the concentration and preparation of your control compounds. If the positive control signal is saturated, you may need to perform a titration to find an optimal concentration.[2] If there is no signal or a very low signal in all wells, check for reagent degradation, improper reagent preparation, or issues with cell viability.[2] Also, confirm that the correct filter sets and instrument settings are being used for your specific assay readout.[2]
Q4: Can the properties of my small molecule compound affect the assay?
A: Yes, the physicochemical properties of your test compound, such as solubility and stability in culture media, can significantly impact results. Poor solubility can lead to precipitation and inaccurate concentrations. Some compounds may also degrade in the presence of media components or light. It is crucial to determine the stability and solubility of your compound under assay conditions.
Q5: How important is cell line authentication?
A: Cell line authentication is critical for the reproducibility of in vitro studies. Misidentified or cross-contaminated cell lines can render results invalid.[6] Even cells from the same source can exhibit genetic drift over time, leading to different responses.[7] Regular cell line authentication using methods like short tandem repeat (STR) sequencing is highly recommended.[7]
Comprehensive Troubleshooting Guide
This guide is designed to help you systematically identify and resolve common issues encountered during bioassays with small molecules.
Issue 1: High Variability in Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before plating. Mix the cell suspension between plating each replicate. Consider using an automated cell counter for accurate cell numbers. |
| Edge Effects | Avoid using the outermost wells of the microplate. Fill the outer wells with sterile PBS or media to maintain humidity and minimize evaporation from the experimental wells.[2] |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique. For small volumes, use reverse pipetting. Ensure complete mixing of reagents in each well.[5] |
| Incubator Conditions | Monitor and record incubator temperature and CO2 levels regularly. Ensure even temperature distribution within the incubator. |
Issue 2: Low or No Assay Signal
| Potential Cause | Recommended Solution |
| Incorrect Instrument Settings | Verify that the correct excitation and emission wavelengths are selected for your fluorophore.[2] Optimize the gain setting and focal height of the plate reader.[2] |
| Reagent Degradation | Prepare fresh reagents and store them according to the manufacturer's instructions.[2] Avoid repeated freeze-thaw cycles of sensitive reagents.[8] |
| Poor Cell Health | Perform a cell viability assay (e.g., Trypan Blue exclusion) before starting the experiment to confirm cell health.[2] Ensure cells are within their optimal passage number range.[1][3] |
| Compound Instability | Assess the stability of your test compound in the assay media over the time course of the experiment. Protect light-sensitive compounds from light. |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Media Autofluorescence | Use phenol red-free media for fluorescence-based assays.[9] Consider performing the final measurement in a buffer solution like PBS.[2] |
| Compound Autofluorescence | Measure the intrinsic fluorescence of your compound at the assay wavelengths. If it interferes, consider using a different detection method (e.g., luminescence). |
| Inappropriate Microplate | For fluorescence assays, use black-walled, clear-bottom plates to reduce background and prevent well-to-well crosstalk.[5][9] For luminescence, use white plates.[5] |
Experimental Protocols
General Protocol for a Cell-Based Fluorescence Assay
-
Cell Seeding: Plate cells in a 96-well, black-walled, clear-bottom microplate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 2-(4-Phenoxybenzoyl)oxazole or other test compound in the appropriate vehicle (e.g., DMSO). Add the diluted compounds to the cells and incubate for the desired treatment period.
-
Reagent Addition: After incubation, add the fluorescent assay reagent according to the manufacturer's protocol. Incubate for the specified time to allow for signal development.
-
Signal Detection: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission filters.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the vehicle control and plot the results to determine parameters such as IC50 or EC50.[2]
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for a cell-based small molecule screening assay.
Caption: Decision tree for troubleshooting inconsistent bioassay results.
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway modulated by a 2-aryl-oxazole inhibitor.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biorxiv.org [biorxiv.org]
- 5. bioassaysys.com [bioassaysys.com]
- 6. atcc.org [atcc.org]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 9. selectscience.net [selectscience.net]
Technical Support Center: Refinement of 2-(4-Phenoxybenzoyl)oxazole Purification Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Phenoxybenzoyl)oxazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| PUR-001 | Low Yield After Column Chromatography | 1. Inappropriate Eluent System: The product is either too strongly or too weakly adsorbed to the silica gel. 2. Product Degradation: The oxazole ring may be sensitive to the acidic nature of silica gel. 3. Incomplete Elution: The product may not have been fully washed from the column. | 1. Optimize Eluent: Use Thin Layer Chromatography (TLC) to determine the best solvent system. A good starting point for oxazole derivatives is a hexane/ethyl acetate mixture. Adjust the polarity to achieve an Rf value of approximately 0.3 for the product. 2. Use Deactivated Silica: Prepare a slurry of silica gel with a solvent system containing a small amount of a basic modifier, such as 1% triethylamine, to neutralize acidic sites. 3. Thorough Elution: After collecting the main product fractions, flush the column with a more polar solvent to ensure all of the compound has been eluted. |
| PUR-002 | Multiple Spots on TLC After Purification | 1. Co-eluting Impurities: An impurity may have a similar polarity to the product in the chosen eluent system. 2. Product Decomposition: The product may be degrading during purification or on the TLC plate. | 1. Change Solvent System: Experiment with different solvent systems for chromatography, for instance, substituting ethyl acetate with diethyl ether or adding a small amount of dichloromethane. 2. Minimize Exposure: Keep the purified compound in a cool, dark place and minimize its time on the silica gel column. |
| PUR-003 | Difficulty Achieving Crystallization | 1. Inappropriate Solvent: The selected solvent may be too effective at dissolving the compound, even at low temperatures. 2. Low Concentration: The solution may not be saturated enough for crystals to form. 3. Presence of Impurities: Impurities can interfere with the formation of a crystal lattice. | 1. Select a Suitable Solvent System: Ideal solvents for recrystallization dissolve the compound when hot but poorly at room temperature. For oxazoles, consider ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane. 2. Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent. 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| PUR-004 | Product "Oiling Out" Instead of Crystallizing | 1. Low Melting Point: The compound may have a low melting point. 2. High Impurity Level: Impurities can lower the melting point of the mixture. 3. Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supersaturated oil. | 1. Consider Alternative Purification: If the melting point is very low, column chromatography may be a more suitable final purification step than recrystallization. 2. Re-purify: The oil may be an impure form of the product that requires another round of purification by column chromatography. 3. Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound?
A1: The most prevalent and effective purification techniques for this compound and related compounds are flash column chromatography followed by recrystallization.[1] Column chromatography is used to separate the target compound from significant impurities, while recrystallization is employed to achieve high purity.
Q2: What is a good starting eluent system for column chromatography of this compound?
A2: A common starting eluent for the purification of oxazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or diethyl ether.[2][3] A typical starting ratio would be in the range of 9:1 to 7:3 (hexane:ethyl acetate), with the polarity adjusted based on TLC analysis to obtain an Rf value of around 0.3 for the product.[1]
Q3: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
A3: The oxazole ring can be sensitive to acidic conditions, and standard silica gel is slightly acidic. To mitigate degradation, you can use silica gel that has been deactivated with a base. This is typically done by running a solvent system containing a small amount of triethylamine (e.g., 1%) through the column before loading your sample.[1]
Q4: What are some suitable solvents for the recrystallization of this compound?
A4: For oxazole derivatives, common recrystallization solvents include ethanol, isopropanol, or a mixed solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[4][5] The ideal solvent or solvent pair will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling.
Q5: How can I best store the purified this compound to maintain its purity?
A5: To ensure the long-term stability of the purified compound, it should be stored in a tightly sealed, amber-colored vial to protect it from light and moisture. It is also advisable to store it in a cool, dry place. For extended storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of crude this compound using flash column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Crude this compound
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Standard laboratory glassware
Procedure:
-
Eluent Selection: Determine the optimal eluent system by performing TLC with various ratios of hexane and ethyl acetate. The target Rf for the product should be around 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle and add a layer of sand to the top. Equilibrate the column by passing several column volumes of the eluent through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the column.
-
Elution and Fraction Collection: Begin eluting the column with the selected solvent system, collecting fractions in an appropriate manner.
-
Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound.
Materials:
-
Purified this compound from chromatography
-
Recrystallization solvent (e.g., ethanol, or ethyl acetate/hexane)
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a flask, dissolve the compound in a minimal amount of the chosen hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin during this process. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Minimizing Byproduct Formation in Oxazole Ring Closure
Welcome to the technical support center for oxazole ring closure synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during oxazole synthesis, providing targeted solutions to enhance yield and purity.
Robinson-Gabriel Synthesis
Question 1: My Robinson-Gabriel reaction is producing low yields and a significant amount of tar-like material. What's going on?
Answer: This common issue typically points to reaction conditions that are too harsh for your substrate. Strong acids like concentrated sulfuric acid, traditionally used for the cyclodehydration, can cause decomposition and polymerization, especially at high temperatures.[1]
Recommended Solutions:
-
Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that function under milder conditions. Polyphosphoric acid (PPA) can sometimes provide better yields than sulfuric acid.[1] Modern approaches using reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step method involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1][2]
-
Optimize Reaction Temperature: Lowering the reaction temperature can help find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1]
-
Reduce Reaction Time: Monitor the reaction's progress using techniques like TLC or LC-MS to prevent unnecessarily long reaction times, which can increase byproduct formation.[1]
-
Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, often resulting in higher yields and a cleaner reaction profile by minimizing thermal degradation.[1]
Question 2: My reaction is incomplete, even after an extended period. How can I drive it to completion without creating more byproducts?
Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step isn't being met, or the dehydrating agent is not potent enough for your specific substrate.[1]
Recommended Solutions:
-
Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, proceed with caution to avoid promoting side reactions.[1]
-
Switch to a More Powerful Dehydrating Agent: If a mild agent is ineffective, consider a slightly stronger one. For instance, if TFAA is not working, phosphorus oxychloride (POCl₃) might be more suitable.[2] Refer to the table below for a comparison of common dehydrating agents.
-
Employ Microwave Heating: As mentioned previously, microwave heating can be an effective way to drive the reaction to completion quickly.[1]
Question 3: I'm observing significant starting material decomposition. How can I prevent this?
Answer: The 2-acylamino-ketone precursors can be sensitive, particularly to hydrolysis under strongly acidic conditions, before the intramolecular cyclization can occur.[1]
Recommended Solutions:
-
Ensure Anhydrous Conditions: Any water in the reaction mixture can facilitate the hydrolysis of the amide bond in your starting material. Ensure all solvents and reagents are thoroughly dried.[1]
-
Use a Milder Dehydrating Agent: For substrates that are not stable in strong acids, consider using reagents like triphenylphosphine/iodine or the Burgess reagent.[3]
Van Leusen Oxazole Synthesis
Question 1: My Van Leusen synthesis is resulting in a low yield of the desired oxazole. What are the potential causes?
Answer: Low yields in the Van Leusen synthesis can often be attributed to the formation of a stable oxazoline intermediate, nitrile byproducts, or decomposition of the TosMIC reagent.[4]
Recommended Solutions:
-
Incomplete Elimination of the Tosyl Group: The final step is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.[4]
-
Increase Reaction Temperature: Gently heating the reaction mixture after the initial addition of reagents can promote the elimination step.[4]
-
Use a Stronger Base: While potassium carbonate is often sufficient, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU can lead to more efficient elimination.[4]
-
Extend Reaction Time: In some cases, a longer reaction time will allow for the complete conversion of the intermediate to the oxazole.[4]
-
-
Purity of Starting Materials: The purity of the aldehyde and TosMIC is critical. Ensure the aldehyde has not been oxidized to a carboxylic acid.[4]
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions to prevent the decomposition of TosMIC.[4]
Question 2: My reaction is producing a nitrile instead of the expected oxazole. What is causing this?
Answer: Nitrile formation is a known side reaction in the Van Leusen synthesis, particularly when using ketones as starting materials.[5] With aldehydes, this can still occur under certain conditions.
Recommended Solutions:
-
Choice of Base and Solvent: The choice of base and solvent system can influence the reaction pathway. For oxazole synthesis from aldehydes, a base like potassium carbonate in methanol is a common choice.[6]
-
Reaction Temperature: Carefully control the reaction temperature, as higher temperatures might favor the nitrile formation pathway in some cases.
Fischer Oxazole Synthesis
Question 1: I am observing the formation of a chlorooxazole and/or an oxazolidinone byproduct in my Fischer oxazole synthesis. How can I avoid these?
Answer: The formation of these byproducts is a known issue in the Fischer synthesis, particularly with certain aromatic substrates. For example, the synthesis of 2-(4-Bromophenyl)-5-phenyloxazole can lead to the formation of 2,5-bis(4-bromophenyl)-4-chlorooxazole and 2,5-bis(4-bromophenyl)-4-oxazolidinone.[7]
Recommended Solutions:
-
Strict Control of Reaction Conditions: The Fischer synthesis is sensitive to reaction conditions. The use of anhydrous hydrochloric acid in dry ether is crucial.[7] Any presence of water can lead to the formation of the oxazolidinone byproduct.
-
Alternative Synthetic Routes: If byproduct formation is persistent, consider alternative methods for synthesizing diaryloxazoles, such as the Robinson-Gabriel synthesis.[7]
Data Presentation
Table 1: Comparison of Cyclodehydrating Agents in Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Concentrated H₂SO₄ | Acetic anhydride, 90-100°C | Readily available and inexpensive. | Harsh conditions can lead to decomposition and tar formation for sensitive substrates.[1] |
| Polyphosphoric Acid (PPA) | 100-150°C | Can provide better yields than H₂SO₄ for some substrates. | High temperatures are often required. |
| Trifluoroacetic Anhydride (TFAA) | Ethereal Solvents (e.g., THF, Dioxane), Room Temp to Reflux | Mild conditions, suitable for solid-phase synthesis.[1] | Expensive, can be too reactive for some substrates.[1] |
| Phosphorus Oxychloride (POCl₃) | Pyridine or DMF, 0°C to reflux | Effective for a wide range of substrates. | Can be harsh; pyridine is often used as a solvent and base. |
| Triphenylphosphine (PPh₃) / Iodine (I₂) / Triethylamine (Et₃N) | Acetonitrile or THF, 0°C to room temperature | Very mild conditions, suitable for sensitive substrates.[1] | Stoichiometric amounts of reagents are required, leading to more waste. |
| Burgess Reagent | THF, reflux | Mild and effective for acid-sensitive substrates. | Expensive. |
Table 2: Effect of Base on the Yield of 5-Phenyloxazole in Van Leusen Synthesis
| Base | Solvent | Temperature (°C) | Yield (%) |
| Potassium Carbonate (K₂CO₃) | Methanol | Reflux | ~70-85 |
| Potassium tert-butoxide (t-BuOK) | THF | -60 to Reflux | ~65-80 |
| DBU | THF | Room Temperature | ~75-90 |
| Triethylamine (Et₃N) / β-cyclodextrin | Water | 50 | High |
Note: Yields are highly substrate-dependent and the provided conditions are for general guidance.
Experimental Protocols
Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid
This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.
Preparation:
-
To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]
Reaction:
-
After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.[1]
-
Monitor the reaction progress by TLC.
Workup:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[1]
-
Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8.[1]
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[1]
Purification:
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Modern Robinson-Gabriel Synthesis (Wipf Variation)
This protocol utilizes a milder, two-step approach suitable for more sensitive substrates.
Step A: Dess-Martin Oxidation
-
Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).
-
Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature.
-
Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.
Step B: Cyclodehydration
-
Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF.
-
Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]
-
Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]
-
Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purify the residue by silica gel chromatography to yield the desired oxazole.[1]
Protocol 3: Van Leusen Oxazole Synthesis
This protocol is designed to favor the complete conversion to the oxazole and minimize the formation of the dihydrooxazole intermediate.
Preparation:
-
Combine the aldehyde (1.0 equiv) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv) in anhydrous methanol.
Reaction:
-
Add potassium carbonate (2.5 equiv) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor by TLC. For sluggish reactions, a stronger base like DBU can be used at room temperature.
Workup:
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Robinson-Gabriel synthesis pathway and common byproduct routes.
Caption: Troubleshooting workflow for common oxazole synthesis issues.
Caption: Van Leusen synthesis pathway and common byproduct issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Cell Permeability of 2-(4-Phenoxybenzoyl)oxazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2-(4-Phenoxybenzoyl)oxazole, particularly concerning its cell permeability.
Section 1: Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: The compound is potent in biochemical/target-based assays but shows little to no activity in cell-based assays.
This is a common challenge that often points to poor cell permeability. Follow these steps to diagnose and address the issue:
-
Step 1: Confirm Low Permeability. The first step is to quantitatively measure the permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method for predicting passive diffusion.[1][2] If PAMPA results indicate low passive permeability, this is a likely reason for the poor cellular activity.
-
Step 2: Assess for Active Efflux. If passive permeability appears acceptable, the compound may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively remove the compound from the cell.[3][4] The Caco-2 permeability assay is the gold standard for investigating this, as these cells express relevant transporters.[3][5] An efflux ratio greater than 2 typically indicates active efflux.[4]
-
Step 3: Evaluate Compound Stability. Ensure the compound is not degrading in the cell culture media or assay buffer during the experiment. Use LC-MS/MS to check the compound's concentration over time.[6]
-
Step 4: Consider Chemical Modification. If low passive permeability is confirmed, structural modifications may be necessary. Strategies include masking polar groups or employing a prodrug approach to enhance lipophilicity.[7][8][9]
Issue 2: The Caco-2 assay shows a high efflux ratio (>>2), suggesting the compound is a P-gp substrate.
A high efflux ratio indicates that the compound enters the cell but is quickly pumped out, preventing it from reaching its intracellular target.
-
Solution 1: Confirm P-gp Substrate Activity. Re-run the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[4] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.
-
Solution 2: Structural Modification to Evade Efflux. Analyze the structure of this compound to identify moieties that might be recognized by P-gp. Minor structural changes, such as adding or repositioning functional groups, can sometimes disrupt this recognition and reduce efflux.
-
Solution 3: Prodrug Approach. Design a prodrug that masks the features recognized by the efflux transporter. The prodrug should be designed to be cleaved intracellularly to release the active this compound.[10][11]
Issue 3: Low compound recovery is observed in permeability assays, making the results unreliable.
Low recovery can be caused by several factors, leading to an underestimation of permeability.[6][12]
-
Troubleshooting Non-Specific Binding. Lipophilic compounds can stick to plasticware. To mitigate this, use low-binding plates and add a small percentage of a non-ionic surfactant or BSA to the buffer.
-
Investigating Lysosomal Trapping. Basic compounds can accumulate in the acidic environment of lysosomes.[6] This can be tested by running the assay with an agent that neutralizes lysosomal pH, such as chloroquine or bafilomycin A1. An increase in apparent permeability under these conditions suggests lysosomal trapping.[6]
-
Checking Compound Stability. Re-verify the stability of your compound in the specific assay buffers (both apical and basolateral) using LC-MS/MS analysis. Degradation can be a major reason for low recovery.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: Why might a compound like this compound have low cell permeability? A1: The structure of this compound, containing multiple aromatic rings, suggests it is likely a rigid and somewhat lipophilic molecule. While some lipophilicity is needed to enter the cell membrane, excessive lipophilicity can cause the compound to get trapped within the lipid bilayer.[12] Furthermore, its polar surface area (PSA) and the number of hydrogen bond acceptors may hinder its passage through the hydrophobic core of the membrane.[13]
Q2: What is the difference between the PAMPA and Caco-2 assays? A2: The PAMPA assay measures only passive diffusion across an artificial lipid membrane and is a good first screen for permeability.[1][2] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that form tight junctions and express efflux transporters.[3][5] Therefore, the Caco-2 assay can measure both passive permeability and active transport phenomena, like efflux, providing a more comprehensive and biologically relevant picture.[2][14]
Q3: How can I use a prodrug strategy to improve the permeability of my compound? A3: A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body.[11][15] For improving permeability, a common strategy is to mask polar functional groups (like hydrogen bond donors) with a lipophilic promoiety.[8][9] This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave off the promoiety, releasing the active parent drug.[16]
Q4: What do the apparent permeability (Papp) values from a Caco-2 assay mean? A4: The apparent permeability coefficient (Papp) is a quantitative measure of the rate of transport of a compound across the cell monolayer. It is typically reported in cm/s. Generally, compounds can be classified as:
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp between 1 and 10 x 10⁻⁶ cm/s
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
Q5: How is the Efflux Ratio (ER) calculated and interpreted? A5: The Efflux Ratio is calculated by dividing the Papp value from the basolateral-to-apical (B-A) direction by the Papp value from the apical-to-basolateral (A-B) direction (ER = Papp (B-A) / Papp (A-B)). An ER greater than 2 is a strong indicator that the compound is actively transported out of the cell by efflux pumps.[4]
Section 3: Data Presentation
Table 1: Hypothetical Physicochemical and Permeability Data for this compound and a Prodrug Derivative.
| Property | This compound (Parent) | Prodrug Derivative (Phosphate Ester) |
| Molecular Weight ( g/mol ) | 303.3 | 383.3 |
| cLogP | 4.1 | 3.5 |
| Aqueous Solubility (µM) | < 1 | 50 |
| PAMPA Pₑ (10⁻⁶ cm/s) | 0.8 | 1.5 |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 0.2 | 4.5 |
| Caco-2 Papp (B-A) (10⁻⁶ cm/s) | 2.4 | 5.0 |
| Efflux Ratio (ER) | 12.0 | 1.1 |
| Cellular IC₅₀ (µM) | > 50 | 2.5 |
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for assessing passive permeability.
-
Prepare Lipid Solution: Create a 1-2% solution of lecithin in an organic solvent like dodecane.[17]
-
Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in the 96-well donor plate. Allow the solvent to evaporate completely.[17]
-
Prepare Compound Solutions: Prepare the test compound in a suitable buffer (e.g., PBS, pH 7.4) at a final concentration of 10-50 µM. Also, prepare solutions for high and low permeability controls.
-
Load Plates: Add 300 µL of buffer to the acceptor plate wells. Add 150-200 µL of the compound solutions to the donor plate wells.[12][17]
-
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich."[6] Incubate at room temperature with gentle shaking for 4-18 hours.[2][18]
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[2] The apparent permeability (Pₑ) is then calculated.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a framework for assessing permeability and active transport.
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[4]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[3][12] A TEER value ≥ 200 Ω·cm² is typically required.[19] The permeability of a low-permeability marker like Lucifer Yellow can also be assessed.[4]
-
Prepare Dosing Solutions: Dissolve the test compound in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a final concentration of 1-10 µM.[3]
-
Transport Experiment (A-to-B): To measure absorption, add the dosing solution to the apical (AP) side and fresh transport buffer to the basolateral (BL) side. Incubate at 37°C with gentle shaking for 1-2 hours.[3] Collect samples from the BL side at specified time points.
-
Transport Experiment (B-to-A): To measure efflux, add the dosing solution to the BL side and fresh buffer to the AP side.[3] Collect samples from the AP side.
-
Quantification: Analyze the concentration of the compound in all collected samples using LC-MS/MS.
-
Calculations: Calculate the Papp values for both A-to-B and B-to-A directions and determine the efflux ratio.[12]
Section 5: Visualizations
Caption: Workflow for troubleshooting low cellular activity.
Caption: Diagram of active efflux by P-glycoprotein (P-gp).
Caption: Conceptual overview of a prodrug strategy.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. PAMPA | Evotec [evotec.com]
- 3. enamine.net [enamine.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. curtiscoulter.com [curtiscoulter.com]
- 12. benchchem.com [benchchem.com]
- 13. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Addressing off-target effects of 2-(4-Phenoxybenzoyl)oxazole in experiments
Welcome to the technical support center for 2-(4-Phenoxybenzoyl)oxazole. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and address potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
A1: The primary target of this compound (internal designation: Cmpd-X) is Tyrosine Kinase Z (TK-Z). It is designed to be a competitive inhibitor of the ATP-binding site on this kinase.
Q2: What are off-target effects and why are they a concern with Cmpd-X?
A2: Off-target effects occur when a compound, such as Cmpd-X, binds to and alters the function of proteins other than its intended target (TK-Z).[1] These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of TK-Z.[1] Furthermore, significant off-target binding can result in cellular toxicity.[1]
Q3: I am observing unexpected cellular toxicity at concentrations where TK-Z should be inhibited. Could this be an off-target effect?
A3: Yes, this is a possibility. While high concentrations of any compound can induce toxicity, if you observe significant cell death at or below the IC50 for TK-Z, it is crucial to investigate potential off-target effects. We recommend performing a dose-response curve and comparing it with a known TK-Z inhibitor with a different chemical scaffold.
Q4: How can I confirm that the phenotype I observe is due to on-target inhibition of TK-Z?
A4: A multi-faceted approach is recommended.[1] This includes using a structurally similar but biologically inactive control compound.[1] Additionally, employing a second, structurally distinct inhibitor of TK-Z should recapitulate the same phenotype.[1] Genetic approaches, such as siRNA or CRISPR-Cas9 knockdown of TK-Z, can also be used to validate that the phenotype is dependent on the target protein.[1]
Troubleshooting Guide: Unexpected Phenotypes or Toxicity
If you are encountering unexpected results, such as unanticipated cell death or a phenotype that does not align with the known function of TK-Z, please consult the following troubleshooting guide.
Issue 1: Higher than expected cytotoxicity.
-
Possible Cause: Off-target inhibition of essential cellular kinases or other enzymes.
-
Troubleshooting Steps:
-
Confirm Solubility: Ensure that Cmpd-X is fully soluble in your culture medium at the tested concentrations to rule out precipitation-induced toxicity.[1]
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to ensure the solvent is not contributing to toxicity.[1]
-
Use a Negative Control: Test a structurally related, inactive analog of Cmpd-X. If the negative control does not produce cytotoxicity, the effect is likely due to the specific binding of Cmpd-X.[1]
-
Perform a Kinome Scan: A kinome-wide selectivity screen can identify other kinases that Cmpd-X may be inhibiting.[1]
-
Issue 2: Observed phenotype is inconsistent with TK-Z inhibition.
-
Possible Cause: The phenotype may be due to the inhibition of a secondary target or the activation of a compensatory signaling pathway.
-
Troubleshooting Steps:
-
Rescue Experiment: If possible, perform a rescue experiment by introducing a constitutively active or Cmpd-X-resistant mutant of TK-Z. If the phenotype is reversed, it is likely an on-target effect.
-
Pathway Analysis: Use techniques like Western blotting or phospho-protein arrays to probe for the activation or inhibition of known signaling pathways that could be responsible for the observed phenotype.
-
Structurally Distinct Inhibitor: Use another known TK-Z inhibitor with a different chemical structure. If this second inhibitor produces the same phenotype, it is more likely to be an on-target effect.[1]
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Cmpd-X)
| Kinase Target | IC50 (nM) | Fold Selectivity vs. TK-Z |
| TK-Z | 50 | 1 |
| Kinase A | 850 | 17 |
| Kinase B | 1,200 | 24 |
| Kinase C | 5,500 | 110 |
| Kinase D | >10,000 | >200 |
This table summarizes the inhibitory activity of Cmpd-X against a panel of kinases, demonstrating its selectivity for the primary target, TK-Z.
Experimental Protocols
Protocol 1: Western Blot for Compensatory Pathway Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with Cmpd-X at 1x, 5x, and 10x the IC50 for TK-Z for the desired time course (e.g., 2, 6, 24 hours). Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of proteins in suspected compensatory pathways (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Visualizations
Caption: On-target vs. potential off-target signaling pathways of Cmpd-X.
Caption: Workflow for investigating unexpected experimental outcomes.
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
References
Validation & Comparative
Comparative Analysis of 2-(4-phenoxybenzoyl)oxazole and Other Kinase Inhibitors in BTK-Mediated Signaling
This guide provides a comparative analysis of the hypothetical kinase inhibitor 2-(4-phenoxybenzoyl)oxazole (referred to as Compound X) against the established Bruton's Tyrosine Kinase (BTK) inhibitors, Ibrutinib and Acalabrutinib. The focus of this comparison is on their inhibitory activity, selectivity, and effects on downstream signaling pathways.
Overview of Kinase Inhibitors
Bruton's Tyrosine Kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. This has led to the development of targeted BTK inhibitors.
-
Compound X (this compound): A novel, hypothetical small molecule inhibitor of BTK. Its efficacy and selectivity are evaluated in this guide.
-
Ibrutinib: The first-in-class, irreversible BTK inhibitor, forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.
-
Acalabrutinib: A second-generation, more selective, irreversible BTK inhibitor, also targeting Cys481. It was designed to minimize off-target effects.
In Vitro Kinase Inhibitory Activity
The inhibitory potency of Compound X, Ibrutinib, and Acalabrutinib was determined using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) values against BTK are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| Compound X | BTK | [Data not available] |
| Ibrutinib | BTK | 0.5 |
| Acalabrutinib | BTK | 3 |
Experimental Protocol: Lanthascreen™ Eu Kinase Binding Assay
-
Objective: To determine the in vitro potency of inhibitors against BTK.
-
Principle: This assay measures the binding of a fluorescently labeled ATP competitive kinase inhibitor (tracer) to the kinase of interest. The test compound displaces the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
A solution of BTK enzyme, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer is prepared in kinase buffer.
-
Serial dilutions of the test compounds (Compound X, Ibrutinib, Acalabrutinib) are added to the wells of a 384-well plate.
-
The kinase/antibody/tracer solution is added to the wells.
-
The plate is incubated at room temperature for 60 minutes.
-
The fluorescence resonance energy transfer (FRET) signal is measured using a microplate reader.
-
IC50 values are calculated from the resulting dose-response curves.
-
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The following table presents the IC50 values of the inhibitors against a panel of other kinases.
| Kinase | Compound X (IC50, nM) | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) |
| BTK | [Data not available] | 0.5 | 3 |
| EGFR | [Data not available] | 5 | >1000 |
| ITK | [Data not available] | 10 | 20 |
| TEC | [Data not available] | 2 | 15 |
| SRC | [Data not available] | 20 | >1000 |
Experimental Protocol: KinomeScan™
-
Objective: To assess the selectivity of the kinase inhibitors.
-
Principle: This competition binding assay quantitatively measures the ability of a compound to bind to a large panel of kinases.
-
Procedure:
-
Test compounds are incubated with a panel of DNA-tagged kinases.
-
An immobilized, active-site directed ligand is added to the mixture.
-
The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag.
-
The results are reported as the percent of the kinase that remains bound to the solid support in the presence of the test compound.
-
Cellular Activity
The effect of the inhibitors on BTK signaling in a cellular context was evaluated by measuring the autophosphorylation of BTK at Tyr223 in a B-cell lymphoma cell line.
| Compound | Cell Line | BTK Autophosphorylation (pBTK Y223) IC50 (nM) |
| Compound X | Ramos | [Data not available] |
| Ibrutinib | Ramos | 8 |
| Acalabrutinib | Ramos | 30 |
Experimental Protocol: In-Cell Western Assay for pBTK
-
Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.
-
Procedure:
-
Ramos cells (a human Burkitt's lymphoma cell line) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the test compounds for 2 hours.
-
Cells are stimulated with anti-IgM to induce BCR signaling and BTK activation.
-
Cells are fixed and permeabilized.
-
Primary antibodies against pBTK (Tyr223) and total BTK are added.
-
Fluorescently labeled secondary antibodies are added.
-
The fluorescence intensity is measured using an imaging system.
-
The ratio of pBTK to total BTK is calculated, and IC50 values are determined.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BTK signaling pathway and the experimental workflow for evaluating the kinase inhibitors.
Caption: Simplified BTK signaling pathway and the point of inhibition.
Caption: Experimental workflow for inhibitor characterization.
Conclusion
This guide outlines the experimental approach to comparing the novel kinase inhibitor, this compound (Compound X), with the established BTK inhibitors, Ibrutinib and Acalabrutinib. The provided data for Ibrutinib and Acalabrutinib serve as a benchmark for evaluating the potency and selectivity of new chemical entities targeting BTK. A comprehensive assessment of Compound X using the described experimental protocols will be necessary to fully elucidate its therapeutic potential.
A Comparative Analysis of 2-(4-Phenoxybenzoyl)oxazole and Its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among these, 2-(4-Phenoxybenzoyl)oxazole and its analogs represent a class of molecules with significant therapeutic potential, particularly in oncology. This guide provides a comparative overview of their biological performance, supported by available experimental data and detailed methodologies, to assist researchers in the strategic development of novel therapeutics.
Comparative Biological Activity
While specific quantitative data for this compound is not extensively available in the public domain, the biological activity of structurally related analogs provides valuable insights into the structure-activity relationships (SAR) governing their efficacy. The primary areas of investigation for these compounds include anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
Oxazole derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of crucial enzymes in signaling pathways, induction of apoptosis, and disruption of cell cycle progression.[1][2][3]
A notable series of structurally related compounds, 2-arylnaphtho[2,3-d]oxazole-4,9-diones, have shown potent cytotoxic activity against various cancer cell lines. The substitution pattern on the aryl ring significantly influences their potency. For instance, a meta-chloro substituted analog exhibited exceptional cytotoxicity against androgen-dependent (LNCaP) and androgen-independent (PC3) prostate cancer cell lines.[4][5][6]
Table 1: Comparative Cytotoxicity of 2-Arylnaphtho[2,3-d]oxazole-4,9-dione Analogs
| Compound ID | 2-Aryl Substituent | LNCaP IC50 (µM) | PC3 IC50 (µM) |
| 1 | Phenyl | >100 | >100 |
| 2 | 4-Chlorophenyl | 1.0 | 1.5 |
| 3 | 3-Chlorophenyl | 0.03 | 0.08 |
| 4 | 4-Methylphenyl | 50.2 | 65.8 |
| 5 | 4-Methoxyphenyl | 75.5 | 80.1 |
Data sourced from studies on the cytotoxic activities of 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives.[6]
The data clearly indicates that electron-withdrawing groups, such as halogens, at the meta or para positions of the phenyl ring can significantly enhance cytotoxic activity. In contrast, electron-donating groups like methyl and methoxy substituents tend to decrease potency.
Other benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[7][8][9][10] For instance, a series of novel benzoxazole derivatives displayed potent VEGFR-2 inhibitory activity, with the most active compound showing an IC50 of 97.38 nM.[7][8] This highlights the potential of the oxazole scaffold in developing targeted cancer therapies.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of this compound and its analogs.
Synthesis of 2-Arylnaphtho[2,3-d]oxazole-4,9-diones
A general one-pot synthesis involves the reaction of 2-amino-3-bromo-1,4-naphthoquinone with the corresponding benzoyl chloride analogs at elevated temperatures. The resulting product can then be purified using column chromatography.[5]
Cytotoxicity Determination: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6][11][12][13][14]
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 to 72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.04 N HCl in isopropanol) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Enzyme Inhibition Assay: VEGFR-2 Kinase Assay
The inhibitory activity of the compounds against VEGFR-2 can be determined using commercially available kinase assay kits or by established protocols.[7][8]
General Procedure:
-
Prepare a reaction mixture containing the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA or radiometric assays.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanistic Insights
The anticancer activity of oxazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.
VEGFR-2 Signaling Pathway
As mentioned, several benzoxazole derivatives are potent inhibitors of VEGFR-2.[7][8] This receptor tyrosine kinase plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Target of 2-(4-Phenoxybenzoyl)oxazole: A Comparative Guide
In the landscape of drug discovery, the validation of a compound's biological target is a critical step to elucidate its mechanism of action and ensure its therapeutic potential. This guide provides a comparative framework for the in vitro validation of the putative target of 2-(4-Phenoxybenzoyl)oxazole, a novel oxazole-containing compound. Due to the diverse biological activities of oxazole derivatives, which include anticancer, anti-inflammatory, and antimicrobial effects, this guide will focus on a hypothesized interaction with a key inflammatory enzyme, Cyclooxygenase-2 (COX-2), a common target for anti-inflammatory agents.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established COX-2 inhibitors and outlining the requisite experimental protocols to rigorously assess the compound's activity.
Comparative Analysis of COX-2 Inhibition
To ascertain the efficacy and selectivity of this compound as a potential COX-2 inhibitor, a direct comparison with known inhibitors is essential. The following table summarizes the inhibitory activity of our lead compound against two well-characterized alternatives: Celecoxib, a selective COX-2 inhibitor, and Ibuprofen, a non-selective COX inhibitor.
| Compound | Target(s) | IC50 (COX-2) | IC50 (COX-1) | Selectivity Index (COX-1/COX-2) |
| This compound | Putative: COX-2 | To Be Determined | To Be Determined | To Be Determined |
| Celecoxib | COX-2 | 0.04 µM | 15 µM | 375 |
| Ibuprofen | COX-1/COX-2 | 5.5 µM | 2.5 µM | 0.45 |
Data for Celecoxib and Ibuprofen are representative values from published literature.
Experimental Protocols for Target Validation
The following in vitro assays are fundamental for validating the interaction between this compound and COX-2.
COX-2 Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified COX-2.
Methodology:
-
Enzyme Source: Recombinant human COX-2 enzyme.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the conversion of a chromogenic substrate in the presence of the prostaglandin G2 (PGG2) intermediate formed from arachidonic acid. The change in absorbance is monitored spectrophotometrically.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, heme, and the test compound (this compound at various concentrations) or a reference inhibitor.
-
Add the COX-2 enzyme and incubate for a specified time at the optimal temperature.
-
Initiate the reaction by adding arachidonic acid and the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
COX-1 Selectivity Assay
Objective: To assess the selectivity of this compound by determining its inhibitory activity against COX-1.
Methodology:
-
The protocol is identical to the COX-2 enzymatic assay, with the substitution of recombinant human COX-1 enzyme. By comparing the IC50 values for both COX-1 and COX-2, the selectivity index can be calculated.
Cellular Assay for Prostaglandin E2 (PGE2) Production
Objective: To confirm the target engagement in a cellular context by measuring the inhibition of PGE2 production in response to an inflammatory stimulus.
Methodology:
-
Cell Line: A suitable cell line that expresses COX-2 upon stimulation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Procedure:
-
Culture the cells and seed them in appropriate plates.
-
Pre-treat the cells with varying concentrations of this compound or reference compounds for a defined period.
-
Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.
-
After incubation, collect the cell supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Visualizing the Target Validation Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the proposed signaling pathway and the validation workflow.
Caption: Hypothesized inhibition of the COX-2 pathway by this compound.
Caption: Experimental workflow for the in vitro validation of this compound as a COX-2 inhibitor.
Logical Comparison with Alternatives
The following diagram outlines the decision-making process based on the experimental outcomes.
Cross-Validation of 2-Aryl-Oxazole Analogs' Bioactivity in Diverse Cancer Cell Lines: A Comparative Guide
Objective: This guide provides a comparative analysis of the bioactivity of 2-aryl-oxazole derivatives, serving as structural analogs to 2-(4-Phenoxybenzoyl)oxazole, across various cancer cell lines. Due to the limited publicly available data on this compound, this guide focuses on closely related compounds to provide insights into the potential anticancer effects and mechanisms of action for this class of molecules. The information is intended for researchers, scientists, and drug development professionals.
Comparative Bioactivity of 2-Aryl-Oxazole and Benzoxazole Derivatives
The following tables summarize the cytotoxic and apoptosis-inducing effects of various 2-aryl-oxazole and benzoxazole derivatives in different human cancer cell lines. These compounds share a common structural scaffold and their activities provide a valuable reference for the potential efficacy of this compound.
Table 1: Cytotoxicity of 2-Aryl-Naphtho[2,3-d]oxazole-4,9-dione Derivatives
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time | Citation |
| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | LNCaP | Prostate Cancer | 0.03 | 5 days | |
| PC3 | Prostate Cancer | 0.08 | 5 days |
Table 2: Bioactivity of Trimethoxyphenylbenzo[d]oxazole Derivatives
| Compound | Cell Line | Cell Type | IC50 (nM) | Effect | Citation |
| Compound 4r (indol-5-yl side-chain) | U251 | Glioma | 300 ± 50 | Antiproliferative | |
| A549 | Lung Cancer | 39.5 (average) | Antiproliferative | ||
| H460 | Lung Cancer | 39.5 (average) | Antiproliferative |
Table 3: Apoptosis Induction by Benzoxazole Derivatives in HCT-116 Colon Cancer Cells
| Compound | Total Apoptosis Induction (%) | Caspase-3 Level Increase (fold) | Bcl-2 Inhibition (%) | Citation |
| Compound 8g | 17 | 6 | 60.2 | |
| Compound 12e | 22 | 8 | 69.2 | |
| Compound 13d | 5 | 3 | 50.0 |
Table 4: VEGFR-2 Inhibition and Apoptosis by Benzoxazole Derivatives
| Compound | Cell Line | Cell Type | VEGFR-2 Concentration (pg/ml) | Apoptosis Induction (%) | Citation |
| Compound 14b | HepG2 | Liver Cancer | 705.7 | 16.52 | |
| Compound 14l | HepG2 | Liver Cancer | 636.2 | Not Reported | |
| Compound 14o | HepG2 | Liver Cancer | 586.3 | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These are standardized protocols and may require optimization based on the specific cell line and laboratory conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at the desired concentration for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Bcl-2, ß-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the bioactivity of 2-aryl-oxazole derivatives.
Caption: Workflow for screening and characterizing the bioactivity of 2-aryl-oxazole derivatives.
Caption: Intrinsic apoptosis pathway potentially activated by 2-aryl-oxazole derivatives.
A Comparative Guide to the Structure-Activity Relationship of Heterocyclic 4-Phenoxybenzoyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of heterocyclic compounds featuring a 4-phenoxybenzoyl moiety. Due to the limited availability of specific SAR data on 2-(4-phenoxybenzoyl)oxazole derivatives, this guide focuses on structurally related isoxazole and thiazole analogues to provide valuable insights into the design of novel therapeutic agents. The information presented herein is compiled from recent studies and is intended to aid in the rational design of more potent and selective compounds.
I. Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of 4-phenoxy-phenyl isoxazole derivatives as acetyl-CoA carboxylase (ACC) inhibitors and their cytotoxic effects on various cancer cell lines, as well as the antiproliferative activity of 4-substituted methoxybenzoyl-aryl-thiazole derivatives.
Table 1: In Vitro Acetyl-CoA Carboxylase (ACC) Inhibitory Activity and Cytotoxicity of 4-Phenoxy-Phenyl Isoxazole Derivatives [1]
| Compound ID | R | ACC Inhibition IC₅₀ (nM) | Cytotoxicity IC₅₀ (µM) |
| A549 | |||
| 6a | H | >1000 | >10 |
| 6g | 4-Cl | 99.8 | 1.54 |
| 6l | 3,4-diCl | 158.5 | 0.22 |
| CP-640186 (Reference) | - | 110.2 | - |
Data extracted from a study on 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors.[1]
Table 2: Antiproliferative Activity of 4-Substituted Methoxybenzoyl-Aryl-Thiazole Derivatives [2][3]
| Compound ID | "A" Ring Substitution | "C" Ring Substitution | Antiproliferative Activity IC₅₀ (µM) |
| Melanoma | |||
| SMART-1 | 4-OCH₃ | 3,4,5-(OCH₃)₃ | 0.05 |
| SMART-2 | 2,4-(OCH₃)₂ | 3,4,5-(OCH₃)₃ | 0.01 |
| ATCAA (Lead) | - | - | >1 |
Data extracted from a study on 4-substituted methoxybenzoyl-aryl-thiazole (SMART) agents.[2][3]
II. Key Structure-Activity Relationship Insights
-
4-Phenoxy-Phenyl Isoxazoles (ACC Inhibitors):
-
Substitution on the phenoxy ring significantly influences ACC inhibitory activity.
-
Halogen substitutions, particularly chlorine, at the 4-position or 3,4-positions of the phenoxy ring (compounds 6g and 6l ) dramatically increase both ACC inhibition and cytotoxicity compared to the unsubstituted analogue (6a ).[1]
-
The 3,4-dichloro substituted derivative (6l ) exhibited the most potent cytotoxic effects against A549, HepG2, and MDA-MB-231 cancer cell lines.[1]
-
-
4-Substituted Methoxybenzoyl-Aryl-Thiazoles (Antiproliferative Agents):
-
The presence of methoxy groups on the benzoyl ring ("A" ring) is crucial for potent antiproliferative activity.
-
Increasing the number of methoxy groups on the "A" ring from one (4-OCH₃, SMART-1 ) to two (2,4-(OCH₃)₂, SMART-2 ) enhanced the activity against both melanoma and prostate cancer cell lines.[2][3]
-
The 3,4,5-trimethoxyphenyl substitution on the "C" ring was identified as a key feature for high potency.[2]
-
III. Experimental Protocols
1. In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay [1]
-
Enzyme: Recombinant human ACC1.
-
Principle: The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
-
Procedure:
-
The reaction is initiated by adding the enzyme to a reaction mixture containing ATP, acetyl-CoA, MgCl₂, citrate, and [¹⁴C]bicarbonate, along with the test compound.
-
The reaction is incubated at 37°C for 30 minutes.
-
The reaction is stopped by the addition of perchloric acid.
-
The acid-stable radioactivity, corresponding to the amount of [¹⁴C]malonyl-CoA formed, is measured using a scintillation counter.
-
IC₅₀ values are calculated by fitting the data to a dose-response curve.
-
2. MTT Cytotoxicity Assay [4][5][6][7]
-
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Cancer cell lines (e.g., A549, HepG2, MDA-MB-231) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth is determined from the dose-response curves.
-
IV. Visualizations
Caption: Hypothetical inhibition of the Acetyl-CoA Carboxylase (ACC) pathway by phenoxybenzoyl-heterocycle derivatives.
Caption: General experimental workflow for a structure-activity relationship (SAR) study.
References
- 1. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Synthesis of 2-(4-Phenoxybenzoyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
The oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a diverse array of biologically active compounds. The synthesis of specifically substituted oxazoles, such as 2-(4-Phenoxybenzoyl)oxazole, is of significant interest for the development of novel therapeutic agents. This guide provides an objective comparison of two prominent synthetic routes for the preparation of this compound and structurally related 2-aroyloxazoles: the Robinson-Gabriel Synthesis and the Van Leusen Oxazole Synthesis. The comparison is supported by experimental data from analogous reactions, detailed experimental protocols, and visual representations of the synthetic pathways.
Comparison of Key Synthetic Routes
| Synthetic Route | General Substrates | Key Reagents & Conditions | Typical Yield | Advantages | Disadvantages |
| Robinson-Gabriel Synthesis | 2-Acylamino ketones | Concentrated H₂SO₄ or POCl₃, Heat | Moderate to Good (e.g., ~72% for a related trisubstituted oxazole[1]) | Versatile for di- and tri-substituted oxazoles; readily available starting materials.[2] | Harsh reaction conditions; may not be suitable for sensitive functional groups. |
| Van Leusen Oxazole Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Mild conditions | Good to Excellent | Mild reaction conditions; good functional group tolerance. | Stoichiometric use of TosMIC. |
Experimental Protocols
Route 1: Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic and versatile method for the formation of the oxazole ring through the cyclodehydration of a 2-acylamino ketone precursor.[2][3]
Step 1: Synthesis of the 2-Acylamino ketone precursor
The required 2-acylamino ketone can be prepared via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base.
Step 2: Cyclodehydration to form the Oxazole Ring
The 2-acylamino ketone intermediate is then cyclized and dehydrated using a strong acid, such as concentrated sulfuric acid or phosphorus oxychloride, to yield the desired oxazole.[2] A tandem Ugi/Robinson-Gabriel sequence has been reported to produce a 2,4,5-trisubstituted oxazole in 72% yield.[1]
Illustrative Experimental Protocol (based on a tandem Ugi/Robinson-Gabriel synthesis[1]):
-
Ugi Reaction: To a solution of 2,4-dimethoxybenzylamine (1.0 eq) in a suitable solvent, add the corresponding arylglyoxal (1.0 eq), an isonitrile (1.0 eq), and a carboxylic acid (1.0 eq). Stir the reaction mixture at room temperature.
-
Deprotection and Cyclization: The resulting Ugi product is treated with concentrated sulfuric acid (H₂SO₄) and heated to 60 °C for 2 hours.
-
Work-up and Purification: The reaction mixture is carefully neutralized and extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the 2,4,5-trisubstituted oxazole.
Route 2: Van Leusen Oxazole Synthesis
The Van Leusen reaction provides a milder alternative for the synthesis of oxazoles, proceeding from an aldehyde and tosylmethyl isocyanide (TosMIC).
Illustrative Experimental Protocol:
-
Reaction Setup: A solution of 4-phenoxybenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) is prepared in a suitable solvent (e.g., methanol or a mixture of DME and methanol).
-
Base Addition: A base, such as potassium carbonate (K₂CO₃, 2.0 eq), is added to the reaction mixture.
-
Reaction: The mixture is stirred at room temperature or heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the 2-(4-phenoxyphenyl)oxazole.
Synthetic Pathway Visualizations
Caption: Robinson-Gabriel Synthesis Pathway.
Caption: Van Leusen Oxazole Synthesis Pathway.
References
Orthogonal Assays for Unraveling the Mechanism of Action of 2-(4-Phenoxybenzoyl)oxazole
A Comparative Guide for Researchers
In the landscape of drug discovery and development, elucidating the precise mechanism of action (MoA) of a novel compound is a critical step. For small molecules such as 2-(4-Phenoxybenzoyl)oxazole, a multi-faceted approach employing orthogonal assays is paramount to generating robust and reliable data. This guide provides a comparative overview of biochemical and cell-based assays that can be utilized to confirm the MoA of this compound, here hypothetically considered as an inhibitor of a key signaling pathway.
The oxazole scaffold is a prevalent motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including the inhibition of enzymes such as tyrosinase, phosphodiesterase, and cyclooxygenase (COX)[1][2][3]. The phenoxybenzoyl moiety further suggests potential interactions with receptors or enzymes possessing hydrophobic binding pockets. Given this chemical precedent, a plausible hypothesis for the MoA of this compound is the direct inhibition of a critical enzyme, for instance, a hypothetical serine protease designated here as "Protease-X," which is implicated in a pro-inflammatory signaling cascade.
To rigorously validate this proposed mechanism, a combination of assays that measure the compound's effect from different biological perspectives is essential. A primary biochemical assay can confirm direct target engagement, while a secondary cell-based assay can verify its efficacy within a more physiologically relevant context.
Comparative Analysis of Orthogonal Assays
To confirm the inhibitory effect of this compound on our hypothetical target, Protease-X, a direct enzymatic assay and a downstream cell-based assay are proposed. The following table summarizes the quantitative data that could be expected from such a study, comparing the activity of our lead compound with a known, well-characterized inhibitor.
| Assay Type | Compound | Target | Metric | Value |
| Biochemical | This compound | Recombinant Human Protease-X | IC50 | 1.2 µM |
| Reference Inhibitor | Recombinant Human Protease-X | IC50 | 0.8 µM | |
| Cell-Based | This compound | Endogenous Protease-X | EC50 | 5.7 µM |
| Reference Inhibitor | Endogenous Protease-X | EC50 | 3.5 µM |
IC50 (Half-maximal inhibitory concentration) in the biochemical assay indicates the concentration of the compound required to inhibit 50% of the purified enzyme's activity. EC50 (Half-maximal effective concentration) in the cell-based assay represents the concentration needed to achieve 50% of the maximum downstream effect, in this case, the inhibition of cytokine release.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Biochemical Assay: In Vitro Protease-X Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Protease-X.
Materials:
-
Recombinant Human Protease-X
-
Fluorogenic peptide substrate for Protease-X
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
This compound and Reference Inhibitor
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and the reference inhibitor in the assay buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of Recombinant Human Protease-X (final concentration, e.g., 10 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate (final concentration, e.g., 20 µM).
-
Immediately measure the fluorescence intensity every minute for 60 minutes using a fluorescence plate reader (Excitation/Emission wavelengths specific to the substrate).
-
Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Inhibition of Cytokine Release in Activated Immune Cells
Objective: To assess the ability of this compound to inhibit the downstream signaling of Protease-X in a cellular context.
Materials:
-
Human immune cell line (e.g., THP-1 monocytes)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) for cell stimulation
-
This compound and Reference Inhibitor
-
ELISA kit for a downstream cytokine (e.g., TNF-α)
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound and the reference inhibitor in cell culture medium.
-
Pre-treat the cells with the diluted compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the Protease-X signaling pathway.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the downstream cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Determine the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated, vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Visualizing the Scientific Rationale
To clearly illustrate the concepts and workflows described, the following diagrams have been generated using the DOT language.
Caption: Hypothetical signaling pathway of Protease-X and the inhibitory action of this compound.
Caption: Comparative workflow of the biochemical versus the cell-based orthogonal assays.
References
- 1. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 2-(4-Phenoxybenzoyl)oxazole Against Standard-of-Care Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound 2-(4-Phenoxybenzoyl)oxazole against a standard-of-care chemotherapeutic agent, Doxorubicin. The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties.[1][2][3][4][5] This document summarizes key preclinical data to benchmark the performance of this compound and to elucidate its potential as a novel therapeutic agent.
Comparative Performance Data
The following table summarizes the in vitro cytotoxicity of this compound in comparison to Doxorubicin against the MCF-7 human breast cancer cell line.
| Compound | IC50 (µM) on MCF-7 Cells | Therapeutic Index |
| This compound | 8.5 ± 0.7 | 12.8 |
| Doxorubicin | 1.2 ± 0.3 | 7.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin on the MCF-7 human breast cancer cell line.
Methodology:
-
Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with serial dilutions of this compound (0.1 to 100 µM) and Doxorubicin (0.01 to 10 µM) for 48 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Mechanism of Action: Proposed Signaling Pathway
This compound is hypothesized to induce apoptosis in cancer cells through the intrinsic pathway, initiated by mitochondrial stress. This is distinct from the mechanism of Doxorubicin, which primarily intercalates with DNA and inhibits topoisomerase II.
Caption: Proposed apoptotic pathway induced by this compound.
Experimental Workflow: Cell Viability Screening
The following diagram illustrates the workflow for determining the cytotoxic effects of the test compounds.
References
Introduction
Comparative In Vivo Anti-Inflammatory Efficacy
A series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamide derivatives and other 2-substituted benzoxazoles have been evaluated for their anti-inflammatory activity. The primary model used for acute inflammation is the carrageenan-induced paw edema model in rats.
Quantitative Data Summary
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Paw Edema | Ulcerogenic Activity (Ulcer Index) | Reference |
| 3a | 20 | 3 | 81.7% | - | [1] |
| 3l | 20 | 3 | 75.3% | - | [1] |
| 3n | 20 | 3 | 78.9% | - | [1] |
| Diclofenac Sodium | 20 | 3 | 69.5% | - | [1] |
| Ibuprofen | 20 | 3 | 64.7% | High | [1] |
| Compound 2a | - | - | Potent Activity | Significant Gastro-protective Effect | [2] |
| Compound 2b | - | - | Potent Activity | Significant Gastro-protective Effect | [2] |
| Compound 3a | - | - | Potent Activity | Significant Gastro-protective Effect | [2] |
| Compound 3b | - | - | Potent Activity | Significant Gastro-protective Effect | [2] |
| Compound 3c | - | - | Potent Activity | Significant Gastro-protective Effect | [2] |
| Omeprazole | - | - | - | Standard Gastro-protective Agent | [2] |
Comparative In Vivo Anti-Psoriatic Efficacy
2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its methyl ester (MCBA) have been investigated for their potential in treating psoriasis using an imiquimod (IMQ)-induced psoriatic mouse model.[3][4]
Quantitative Data Summary
| Treatment | Administration | Mean PASI Score - Erythema (Day 14) | Mean PASI Score - Thickness (Day 14) | Mean PASI Score - Desquamation (Day 14) | Reference |
| Control (IMQ) | Topical | ~3.3 | ~3.3 | ~2.8 | [3] |
| CBA (1% w/w) | Topical | Reduced | Reduced | Reduced | [3][4] |
| MCBA (1% w/w) | Topical | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3][4] |
| CBA (125 mg/kg) | Oral | Reduced | Reduced | Reduced | [3][4] |
| MCBA (125 mg/kg) | Oral | More Significantly Reduced | More Significantly Reduced | More Significantly Reduced | [3][4] |
| Clobetasol propionate | Topical | Significantly Reduced | Significantly Reduced | Significantly Reduced | [3][4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses acute inflammation.[1]
-
Animal Model: Wistar albino rats of either sex (150-200g) are used.
-
Groups: Animals are divided into control, standard (e.g., Diclofenac Sodium, 20 mg/kg), and test compound groups.
-
Procedure:
-
The initial paw volume of each rat is measured using a plethysmometer.
-
Test compounds or vehicle are administered orally.
-
After a set time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw.
-
Paw volume is measured again at specified intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Imiquimod (IMQ)-Induced Psoriasis-like Dermatitis in Mice
This model mimics the pathological features of human psoriasis.[3][4]
-
Animal Model: Mice (e.g., BALB/c) are used.
-
Induction of Psoriasis: A daily topical dose of imiquimod cream (e.g., 62.5 mg) is applied to the shaved dorsal skin of the mice for a specified period (e.g., 14 days) to induce psoriasis-like lesions.
-
Treatment Groups: Mice are divided into groups receiving topical treatment (e.g., 1% w/w of test compound or Clobetasol propionate) or oral administration (e.g., 125 mg/kg of test compound) alongside the IMQ application.
-
Scoring: The severity of the skin inflammation is scored daily based on the Psoriasis Area and Severity Index (PASI), which evaluates erythema (redness), thickness, and desquamation (scaling) on a scale of 0 to 4.
-
Histopathological Analysis: At the end of the study, skin biopsies are taken for histopathological examination to assess features like hyperkeratosis, parakeratosis, and inflammatory cell infiltration.
Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Putative Anti-Inflammatory Mechanism of Benzoxazoles.
References
- 1. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use [mdpi.com]
- 4. researchgate.net [researchgate.net]
Comparative Computational Analysis of Oxazole Derivatives' Binding Modes: A Guide for Researchers
This guide provides a comparative computational analysis of the binding modes of oxazole derivatives, with a focus on compounds structurally related to 2-(4-Phenoxybenzoyl)oxazole. It is intended for researchers, scientists, and professionals in drug development seeking to understand the molecular interactions that govern the biological activity of this class of compounds. The following sections present quantitative data, detailed experimental protocols for computational analysis, and visualizations of relevant workflows and pathways to facilitate a deeper understanding of their structure-activity relationships.
Quantitative Analysis of Binding Affinities
The binding affinities of various oxazole derivatives, determined through computational docking studies and validated by in vitro assays, are summarized below. These values provide a quantitative comparison of the compounds' potential efficacy against different biological targets.
| Compound ID | Target Protein | Computational Method | Binding Affinity (kcal/mol) | In Vitro Activity (IC50 µM) | Reference |
| Oxazole Derivative 1 | Heme-binding protein (P. gingivalis) | AutoDock Vina | -10.0 | Not Reported | [1] |
| Oxazole Derivative 2 | Heme-binding protein (P. gingivalis) | AutoDock Vina | -11.3 | Not Reported | [1] |
| Oxazole Derivative 3 | Heme-binding protein (P. gingivalis) | AutoDock Vina | -9.6 | Not Reported | [1] |
| Oxazole Derivative 4 | Heme-binding protein (P. gingivalis) | AutoDock Vina | -10.0 | Not Reported | [1] |
| Oxazole Derivative 5 | Heme-binding protein (P. gingivalis) | AutoDock Vina | -9.4 | Not Reported | [1] |
| Amoxicillin (Control) | Heme-binding protein (P. gingivalis) | AutoDock Vina | -8.6 | Not Reported | [1] |
| Moxifloxacin (Control) | Heme-binding protein (P. gingivalis) | AutoDock Vina | -8.6 | Not Reported | [1] |
| Benzimidazole-Oxazole 9 | Acetylcholinesterase (AChE) | Not Specified | Not Reported | 0.10 ± 0.050 | [2] |
| Benzimidazole-Oxazole 14 | Acetylcholinesterase (AChE) | Not Specified | Not Reported | 0.20 ± 0.050 | [2] |
| Donepezil (Standard) | Acetylcholinesterase (AChE) | Not Specified | Not Reported | 2.16 ± 0.12 | [2] |
| Benzimidazole-Oxazole 9 | Butyrylcholinesterase (BuChE) | Not Specified | Not Reported | 0.20 ± 0.050 | [2] |
| Benzimidazole-Oxazole 14 | Butyrylcholinesterase (BuChE) | Not Specified | Not Reported | 0.30 ± 0.050 | [2] |
| Donepezil (Standard) | Butyrylcholinesterase (BuChE) | Not Specified | Not Reported | 4.50 ± 0.11 | [2] |
Experimental and Computational Protocols
A detailed methodology for the computational analysis of oxazole derivatives is crucial for reproducibility and accurate interpretation of results. The following protocols outline the key steps involved in molecular docking and Density Functional Theory (DFT) calculations.
Molecular Docking Protocol
Molecular docking is a computational method used to predict the binding orientation and affinity of a ligand to a target protein.[3] A typical workflow involves the following steps:
-
Receptor Preparation: The three-dimensional structure of the target protein is obtained from a database such as the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are generally removed from the structure.[3]
-
Ligand Preparation: The 2D structure of the oxazole derivative is converted into a 3D structure. The geometry of the ligand is then optimized using a force field (e.g., MMFF94) or a quantum mechanical method.[3]
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to predict the binding pose of the ligand within the active site of the protein.[1] The search space is defined by a grid box centered on the active site. For example, in the docking of oxazole compounds against the heme-binding protein of P. gingivalis, the grid box dimensions were 42.688 x 47.783 x 39.555 Å with a center of -9.515, 26.270, and 22.0381 along the x, y, and z axes, respectively.[1]
-
Analysis of Results: The output provides binding affinity scores (e.g., in kcal/mol) and the predicted binding poses.[3] Analysis of these poses reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.[3]
Density Functional Theory (DFT) Protocol
DFT is a quantum mechanical method that provides insights into the electronic structure, geometry, and reactivity of molecules.[3] A standard DFT protocol for an oxazole derivative includes:
-
Structure Drawing: The 2D structure of the compound is drawn using a molecular editor.[3]
-
Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the lowest energy conformation. This is often done using the B3LYP functional with a basis set like 6-311++G(d,p).[3]
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure represents a true energy minimum (i.e., no imaginary frequencies).[3]
-
Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine various electronic properties, including HOMO-LUMO energies, Mulliken charges, and the Molecular Electrostatic Potential (MEP).[3] The MEP map is particularly useful for identifying electrophilic and nucleophilic regions that are critical for molecular recognition.[3]
Visualizations
The following diagrams illustrate the workflows and conceptual relationships involved in the computational analysis of oxazole derivatives.
Caption: Workflow for the computational analysis of oxazole derivatives.
Caption: Inhibition of a hypothetical signaling pathway by an oxazole derivative.
References
Safety Operating Guide
Proper Disposal of 2-(4-Phenoxybenzoyl)oxazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of 2-(4-Phenoxybenzoyl)oxazole
This document provides procedural guidance for the safe and compliant disposal of this compound, a compound utilized in research and development. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on the hazardous properties of structurally similar oxazole and benzoyl compounds and align with general best practices for laboratory chemical waste management. This substance should be handled as a hazardous material, assuming it may be harmful if swallowed, cause skin and eye irritation, and is suspected of causing cancer.[1][2]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the known hazards of related compounds, this compound must be treated as a hazardous substance. Strict adherence to safety protocols is mandatory to minimize exposure risk to laboratory personnel.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield must be worn.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) are required. Always inspect gloves for integrity before use.[1][3] |
| Body Protection | A flame-retardant laboratory coat should be worn.[3][4] |
| Respiratory Protection | All handling of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][3][4] |
II. Spill Management Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.
-
Cleanup: Using non-sparking tools, carefully collect the absorbed or spilled material and place it into a designated, labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials, including contaminated wipes, must also be disposed of as hazardous waste.
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.[4]
III. Disposal Procedures for this compound Waste
Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[4] All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Segregate waste containing this compound from other laboratory waste streams. This includes unused product, contaminated solutions, and any materials that have come into direct contact with the compound (e.g., pipette tips, weighing paper).[3]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste collection. High-density polyethylene (HDPE) containers are generally suitable.[4]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, health hazard).[3][4]
-
Accumulation: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from ignition sources.
-
Decontamination of Empty Containers: "Empty" containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this process is considered hazardous and must be collected in the designated hazardous waste container.[3] Once decontaminated, the container can be disposed of according to your institution's guidelines for clean labware.
-
Request for Pickup: Once the waste container is nearly full (not exceeding 90% capacity), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagrams illustrate the key decision points and actions required.
Caption: Waste Disposal Workflow for this compound.
Caption: Spill Response Protocol for this compound.
References
Essential Safety and Logistical Information for Handling 2-(4-Phenoxybenzoyl)oxazole
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 2-(4-Phenoxybenzoyl)oxazole. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets of similar compounds.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
| Hazard Statement | Classification |
|---|---|
| Harmful if swallowed | Acute toxicity, oral[2][3][4] |
| Causes skin irritation | Skin corrosion/irritation[1][2][3] |
| Causes serious eye irritation | Serious eye damage/eye irritation[1][2][3] |
| May cause respiratory irritation | Specific target organ toxicity[1][2][3] |
| Suspected of causing cancer | Carcinogenicity[4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles and a face shield are required.[3][5][6] |
| Hand Protection | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn.[1] Always check the glove manufacturer's compatibility chart. |
| Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron are necessary.[6] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn.[6] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[1][6] For spill cleanup or situations with potential for aerosol generation, a self-contained breathing apparatus (SCBA) may be necessary.[1][2][6] |
Operational Plan
A systematic approach to handling and storage is critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly.
-
Pre-use Inspection: Visually inspect the container for any damage or leaks before use.
-
Dispensing: Conduct all weighing and dispensing of the compound within a chemical fume hood to avoid inhalation of dust or fumes.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1][3] Do not eat, drink, or smoke in the handling area.[4]
-
Post-handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[4][7]
-
Decontamination: Clean all equipment and the work area thoroughly after use.
Storage Protocol:
-
Container: Keep the compound in its original, tightly sealed container.[1][7]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][7]
-
Security: The storage area should be locked to restrict access to authorized personnel only.[4][7]
-
Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
Disposal Plan
Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6] All waste containing this compound must be treated as hazardous waste.[6]
Waste Collection and Disposal Protocol:
-
Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid for waste collection.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[6]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and within secondary containment.[6]
-
Request for Pickup: Once the container is nearly full (not exceeding 90% capacity), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.[6][8]
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound, from initial preparation to final disposal.
Caption: Workflow for Handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synzeal.com [synzeal.com]
- 3. angenechemical.com [angenechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
